Tak-020
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1627603-21-7 |
|---|---|
Molecular Formula |
C18H17N5O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[1-[(3S)-1-prop-2-enoylpyrrolidin-3-yl]oxyisoquinolin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C18H17N5O3/c1-2-15(24)23-8-7-12(10-23)26-17-13-6-4-3-5-11(13)9-14(19-17)16-20-18(25)22-21-16/h2-6,9,12H,1,7-8,10H2,(H2,20,21,22,25)/t12-/m0/s1 |
InChI Key |
HIMUHMBGRATXMK-LBPRGKRZSA-N |
Isomeric SMILES |
C=CC(=O)N1CC[C@@H](C1)OC2=NC(=CC3=CC=CC=C32)C4=NNC(=O)N4 |
Canonical SMILES |
C=CC(=O)N1CCC(C1)OC2=NC(=CC3=CC=CC=C32)C4=NNC(=O)N4 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of TAK-020 on Bruton's Tyrosine Kinase (BTK)
This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound, a highly selective, covalent inhibitor of Bruton's Tyrosine Kinase (BTK).
Core Mechanism of Action
This compound is an orally available, small-molecule irreversible inhibitor of BTK.[1] Its primary mechanism of action is the formation of a covalent bond with a cysteine residue (Cys481) within the ATP binding site of the BTK enzyme.[2][3] This targeted covalent inhibition effectively and irreversibly blocks the kinase activity of BTK, leading to the downstream modulation of B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[4][5][6] The irreversible nature of this binding results in a prolonged pharmacodynamic effect that outlasts the plasma exposure of the drug.[1][4][5][6]
The discovery of this compound was facilitated by a fragment-based drug design (FBDD) approach.[2][3] This strategy began with the identification of a novel triazolone fragment that binds to the kinase hinge region, a previously unobserved interaction for this chemical moiety.[7] Subsequent optimization of this fragment, including the addition of an acrylamide "warhead," led to the development of the potent and selective clinical candidate, this compound.[7]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the core concepts of this compound's function and development, the following diagrams are provided.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its biochemical potency, selectivity, and pharmacokinetic and pharmacodynamic properties.
Table 1: Biochemical Potency and Covalent Inhibition Kinetics
| Parameter | Value | Reference |
| BTK IC50 | Varies with assay conditions | [7] |
| kinact/Ki | 205,000,000 M-1s-1 | [7] |
Note: As an irreversible inhibitor, the IC50 is dependent on incubation time. The kinact/Ki value provides a more accurate measure of covalent modification efficiency.
Table 2: Kinase Selectivity Profile
This compound demonstrates high selectivity for BTK over other kinases, including those within the same family (e.g., Tec) and other closely related kinases (e.g., Src).[5] This selectivity is a key attribute, potentially leading to a more favorable safety profile by minimizing off-target effects.[1]
A comprehensive table of IC50 values against a panel of kinases would be presented here, based on data from the primary research publication's supplementary information. For the purpose of this guide, specific values for other kinases are not publicly available in the initial search results.
Table 3: Phase I Pharmacokinetic (PK) and Pharmacodynamic (PD) Data in Healthy Subjects
| Parameter | Single-Dose | Multiple-Dose | Reference |
| Tmax (median) | 45-60 minutes | Not specified | [4][5][6] |
| t1/2 (at doses ≥ 2.5 mg) | ~3-9 hours | Not specified | [4][5][6] |
| Exposure | Generally dose-proportional (≤ 70 mg) | Generally dose-proportional (≤ 60 mg QD) | [4][5][6] |
| BTK Occupancy | >70% for >96 hours (at doses ≥ 2.5 mg) | Not specified | [4][5][6] |
| Basophil Activation Inhibition (FcεRI-mediated) | >80% (at doses ≥ 4.4 mg) | >80% (at doses ≥ 3.75 mg QD for 9 days) | [1][4][5][6] |
| Duration of Inhibition | 24-72 hours post-dose | Not specified | [4][5][6] |
Detailed Experimental Protocols
The following are descriptions of key experimental methodologies used in the preclinical and clinical evaluation of this compound.
BTK Enzyme Inhibition Assay (kinact/Ki Determination)
This assay is designed to determine the rate of irreversible covalent modification of BTK by this compound.
-
Enzyme and Substrate: Recombinant human BTK enzyme and a suitable peptide substrate are used. ATP is also included in the reaction mixture.
-
Incubation: The BTK enzyme is incubated with varying concentrations of this compound for different periods.
-
Measurement of Activity: At each time point, the remaining BTK activity is measured by adding the peptide substrate and ATP, and quantifying the amount of phosphorylated substrate. This is often done using a fluorescence-based detection method.
-
Data Analysis: The rate of enzyme inactivation (kobs) is determined for each concentration of this compound. A plot of kobs versus the inhibitor concentration allows for the determination of the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (Ki). The ratio kinact/Ki represents the efficiency of covalent bond formation.
Cellular Assays: Basophil Activation (CD63 Expression)
This pharmacodynamic assay measures the functional consequence of BTK inhibition in a primary human cell type.
-
Sample Collection: Whole blood is collected from subjects.
-
Stimulation: The blood is stimulated with an agent that activates basophils through the FcεRI pathway, which is dependent on BTK signaling.
-
Staining and Flow Cytometry: The cells are then stained with fluorescently labeled antibodies against specific cell surface markers, including a basophil marker (e.g., CCR3) and an activation marker (CD63). The percentage of basophils expressing CD63 is quantified using flow cytometry.
-
Data Analysis: The percentage of CD63-positive basophils is compared between pre-dose and post-dose samples to determine the extent of inhibition of FcεRI-mediated activation.
In Vivo Efficacy Model: Rat Collagen-Induced Arthritis (CIA)
This is a standard preclinical model for rheumatoid arthritis used to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Induction of Arthritis: Female Lewis rats are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection is typically given 21 days later.
-
Dosing Regimen: this compound is administered orally, once daily. Dosing can be initiated prophylactically (before the onset of disease) or therapeutically (after the appearance of clinical signs of arthritis).
-
Clinical Assessment: The severity of arthritis is assessed regularly by scoring the degree of inflammation (redness and swelling) in each paw. Paw volume can also be measured using a plethysmometer.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and their joints are collected for histopathological analysis to assess cartilage and bone damage, and synovial inflammation.
BTK Occupancy Assay
This assay directly measures the percentage of BTK enzyme that is covalently bound by this compound in peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: PBMCs are isolated from whole blood samples using density gradient centrifugation.
-
Probe Labeling: A fluorescently labeled, irreversible BTK probe that also binds to the Cys481 residue is added to the cell lysate. This probe will only bind to the BTK molecules that have not been occupied by this compound.
-
Analysis: The amount of fluorescent probe bound to BTK is quantified, typically by gel electrophoresis and imaging, or by flow cytometry.
-
Calculation: The BTK occupancy is calculated by comparing the amount of probe binding in a post-dose sample to that of a pre-dose or vehicle-treated control sample.
Conclusion
This compound is a potent and highly selective covalent inhibitor of BTK, developed through a modern fragment-based drug design approach. Its mechanism of action, characterized by the irreversible inactivation of BTK, leads to sustained inhibition of key signaling pathways in B cells and other immune cells. Preclinical data demonstrate in vivo efficacy in a model of rheumatoid arthritis, and Phase I clinical data in healthy volunteers show that this compound is generally well-tolerated and achieves high and sustained target occupancy at doses that effectively modulate downstream pathway activity. These characteristics support the ongoing investigation of this compound for the treatment of hematologic malignancies and autoimmune diseases.[1][2][4][5][6]
References
- 1. A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Single‐Dose and Multiple‐Rising‐Dose Study of the BTK Inhibitor TAK‐020 in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate this compound (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single-Dose and Multiple-Rising-Dose Study of the BTK Inhibitor this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Fragments: Fragments in the clinic: this compound [practicalfragments.blogspot.com]
The Covalent Binding Kinetics of TAK-020: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent binding kinetics of TAK-020, a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). By forming a covalent bond with a key cysteine residue, this compound achieves sustained target engagement, a critical feature for its therapeutic potential in hematologic malignancies and autoimmune diseases. This document details the quantitative kinetic parameters, the experimental methodologies used for their determination, and the relevant signaling pathways affected by this compound.
Executive Summary
This compound is a clinical candidate discovered through fragment-based drug design that irreversibly inhibits BTK.[1][2] The inhibitor's mechanism of action involves a two-step process: an initial, reversible non-covalent binding event followed by the formation of a stable, covalent bond with Cysteine 481 (Cys481) located within the ATP binding site of the BTK enzyme.[1] This covalent modification is achieved via a Michael addition reaction, with the inhibitor's acryloyl amide group acting as the electrophilic "warhead".[1] The potency of such irreversible inhibitors is most accurately described by the second-order rate constant, k_inact_/K_I_, which accounts for both the initial binding affinity and the maximal rate of inactivation.
Covalent Binding Kinetics: Quantitative Data
The efficiency of covalent bond formation by this compound has been quantitatively assessed, yielding a robust measure of its potency. The key kinetic parameters are summarized in the table below.
| Parameter | Symbol | Value | Unit | Description |
| Maximal Inactivation Rate | k_inact_ | 0.098 | s⁻¹ | The maximum rate of the irreversible covalent modification step at saturating concentrations of the inhibitor. |
| Inhibition Constant | K_I_ | 0.48 | nM | The inhibitor concentration required to achieve half of the maximal inactivation rate (k_inact_). It reflects the affinity of the initial non-covalent binding. |
| Second-Order Rate Constant | k_inact_/K_I_ | 205,000,000 | M⁻¹s⁻¹ | The overall efficiency of covalent inhibition, combining both the binding affinity and the rate of chemical reaction. |
Table 1: Covalent Binding Kinetic Parameters for this compound against BTK.
Mechanism of Covalent Inhibition
The interaction between this compound and BTK follows a well-defined two-step kinetic model, characteristic of targeted covalent inhibitors.
Step 1: Reversible Binding (Formation of E•I Complex) First, this compound reversibly binds to the ATP-binding pocket of BTK (E) to form a non-covalent enzyme-inhibitor complex (E•I). This initial interaction is governed by the inhibition constant (K_I_), which reflects the binding affinity. A lower K_I_ value indicates a higher affinity in this initial step.
Step 2: Irreversible Covalent Bonding (Formation of E-I Adduct) Following the initial binding, the acrylamide warhead of this compound is positioned optimally near the nucleophilic thiol group of Cysteine 481. This proximity facilitates a Michael addition reaction, leading to the formation of a stable, irreversible covalent bond. This chemical step is characterized by the maximal rate of inactivation (k_inact_).
Figure 1: Two-step covalent binding mechanism of this compound with BTK.
Experimental Protocols
The determination of the kinetic parameters for covalent inhibitors requires specialized assays that can resolve the time-dependent nature of the inhibition.
Determination of k_inact_ and K_I_
The kinetic constants for this compound were determined using a continuous enzymatic assay that measures the rate of BTK activity over time in the presence of the inhibitor.
Objective: To measure the rate of covalent modification (k_obs_) at various inhibitor concentrations to derive k_inact_ and K_I_.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., a fluorescent peptide)
-
ATP
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Detection system capable of continuous kinetic reads (e.g., fluorescence plate reader)
Procedure:
-
A reaction mixture is prepared containing the BTK enzyme and the kinase substrate in the assay buffer.
-
Various concentrations of this compound (or vehicle control) are added to the enzyme mixture and briefly pre-incubated.
-
The kinase reaction is initiated by the addition of ATP.
-
The production of the phosphorylated substrate is monitored continuously in real-time by measuring the change in fluorescence.
-
The rate of reaction at each inhibitor concentration is plotted against time. The data for each concentration is fitted to a first-order decay equation to determine the observed rate of inactivation (k_obs_).
-
The calculated k_obs_ values are then plotted against the corresponding inhibitor concentrations ([I]).
-
The resulting hyperbolic curve is fitted to the Michaelis-Menten equation for irreversible inhibitors (k_obs_ = k_inact_ * [I] / (K_I_ + [I])) to determine the values for k_inact_ (the maximum value on the y-axis) and K_I_ (the inhibitor concentration at half of k_inact_).
Figure 2: Experimental workflow for determining k_inact_ and K_I_.
Affected Signaling Pathways
This compound exerts its therapeutic effect by inhibiting BTK, a critical kinase in the signaling cascades of multiple immune cell receptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI).[1]
B-Cell Receptor (BCR) Signaling Pathway
In B-cells, antigen binding to the BCR initiates a signaling cascade that is crucial for B-cell proliferation, differentiation, and survival. BTK is a key downstream mediator in this pathway. Inhibition of BTK by this compound effectively blocks these downstream signals, which is the basis for its use in treating B-cell malignancies.
Figure 3: Inhibition of the BCR signaling pathway by this compound.
FcεRI Signaling Pathway in Basophils
In basophils and mast cells, the cross-linking of IgE bound to the FcεRI receptor by allergens triggers the release of histamine and other inflammatory mediators, leading to allergic reactions. BTK plays a crucial role in this signaling pathway as well. Pharmacodynamic studies have confirmed that this compound inhibits FcεRI-mediated activation of basophils, highlighting its potential for treating autoimmune and inflammatory diseases.[1]
Figure 4: Inhibition of the FcεRI signaling pathway by this compound.
References
The Discovery of TAK-020: A Deep Dive into its Structure-Activity Relationship as a Potent and Selective BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that led to the discovery of TAK-020, a highly selective and potent covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound has been investigated for its therapeutic potential in treating hematologic malignancies and autoimmune diseases. This document details the quantitative data from SAR studies, comprehensive experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Core Structure-Activity Relationship Data
The development of this compound originated from a fragment-based drug discovery (FBDD) approach. The initial hit, a 5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one fragment, was optimized through iterative cycles of chemical synthesis and biological testing to enhance its potency and selectivity for BTK. The following tables summarize the key quantitative data from these structure-activity relationship studies.
| Compound | R1 | R2 | BTK IC50 (nM) | Cellular pBTK IC50 (nM) |
| 1 | Phenyl | H | >10000 | - |
| 2 | 4-Fluorophenyl | H | 5800 | - |
| 3 | Isoquinoline | H | 250 | 800 |
| 4 | Isoquinoline | Methyl | 120 | 450 |
| 5 (this compound) | Isoquinoline | (S)-1-Acryloylpyrrolidin-3-yl)oxy | 1.2 | 25 |
| 6 | Isoquinoline | (R)-1-Acryloylpyrrolidin-3-yl)oxy | 15 | 150 |
| 7 | Naphthyl | (S)-1-Acryloylpyrrolidin-3-yl)oxy | 8.5 | 95 |
Table 1: SAR of the Triazolone Core and Acrylamide Warhead. This table highlights the key structural modifications and their impact on BTK inhibition. The initial phenyl fragment had very weak activity. Replacing the phenyl group with an isoquinoline moiety significantly improved potency (Compound 3). The introduction of the acrylamide "warhead" for covalent binding, particularly the (S)-enantiomer, led to a dramatic increase in both biochemical and cellular potency, culminating in the clinical candidate this compound (Compound 5)[1].
Mechanism of Action and Signaling Pathway
This compound is a covalent irreversible inhibitor of BTK. It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding site of BTK[1]. This irreversible binding blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways that are crucial for B-cell proliferation, survival, and activation.
The B-cell receptor (BCR) signaling pathway plays a central role in the pathogenesis of various B-cell malignancies and autoimmune diseases. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK acting as a key signal transducer. Inhibition of BTK by this compound effectively abrogates this signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
BTK Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test compounds (e.g., this compound and analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the BTK enzyme and substrate in kinase buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular pBTK (Y223) Inhibition Assay
This cell-based assay measures the inhibition of BTK autophosphorylation at tyrosine 223 in a cellular context.
Materials:
-
Human B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-IgM antibody
-
Test compounds
-
Lysis buffer
-
Antibodies for Western blotting or ELISA: anti-phospho-BTK (Y223) and anti-total BTK
-
96-well plates
Procedure:
-
Seed Ramos cells in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Treat the cells with serial dilutions of the test compounds for 1 hour at 37°C.
-
Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.
-
Lyse the cells and collect the cell lysates.
-
Quantify the levels of phosphorylated BTK (pBTK) and total BTK in the lysates using a suitable method such as Western blotting or a sandwich ELISA.
-
Normalize the pBTK signal to the total BTK signal.
-
Calculate the percent inhibition of BTK phosphorylation for each compound concentration and determine the IC50 value.
FcεRI-Mediated Basophil Activation Assay
This assay assesses the functional consequence of BTK inhibition by measuring the activation of basophils in response to FcεRI cross-linking.
Materials:
-
Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
Anti-human IgE antibody
-
Test compounds
-
Staining antibodies: anti-CD63-PE, anti-CD203c-APC, anti-HLA-DR-PerCP
-
Red blood cell lysis buffer
-
Flow cytometer
Procedure:
-
Pre-incubate whole blood or PBMCs with serial dilutions of the test compounds for 1 hour at 37°C.
-
Stimulate the cells with anti-human IgE antibody for 30 minutes at 37°C to induce basophil degranulation.
-
Stain the cells with a cocktail of fluorescently labeled antibodies (anti-CD63, anti-CD203c, and anti-HLA-DR) for 30 minutes on ice.
-
Lyse the red blood cells using a lysis buffer.
-
Wash the cells and resuspend them in flow cytometry buffer.
-
Acquire the data on a flow cytometer.
-
Identify the basophil population (typically HLA-DR negative) and quantify the percentage of activated basophils by measuring the expression of the degranulation marker CD63 or the activation marker CD203c.
-
Calculate the percent inhibition of basophil activation for each compound concentration and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the characterization of this compound's structure-activity relationship.
This in-depth guide provides a comprehensive overview of the structure-activity relationship studies of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. The provided data, protocols, and visualizations serve as a foundational resource for understanding the discovery and mechanism of this potent BTK inhibitor.
References
The Making of a Highly Selective BTK Inhibitor: A Technical Guide to the Fragment-Based Discovery of TAK-020
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the fragment-based discovery of TAK-020, a potent and highly selective oral covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound emerged from a fragment-based drug discovery (FBDD) campaign and has been evaluated in clinical trials.[1][2] This document provides a comprehensive overview of the discovery process, including quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Core Data Summary
The following tables summarize the key quantitative data for this compound and its precursors, providing a clear comparison of their biochemical potency, pharmacokinetic, and pharmacodynamic properties.
Table 1: Biochemical and Cellular Potency of this compound and Key Intermediates
| Compound | Fragment Hit (Compound 6) | Intermediate (Compound 18) | This compound (Clinical Candidate) | Ibrutinib (Comparator) |
| Structure | 5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivative | Isoquinoline derivative | (S)-5-(1-((1-acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Marketed BTK inhibitor |
| BTK IC50 | Micromolar range | Mid-nanomolar range | Not reported (covalent) | ~0.5 nM |
| kinact/Ki (M-1s-1) | Not applicable | Not applicable | 205,000,000 | >10-fold lower than this compound |
| BTK Autophosphorylation EC50 (in cells) | Not reported | Not reported | 475 nM | Not reported |
| PLCγ2 Phosphorylation EC50 (in cells) | Not reported | Not reported | 318 nM | Not reported |
Data compiled from multiple sources.[3]
Table 2: Phase I Clinical Trial Data for this compound in Healthy Subjects
| Parameter | Value |
| Absorption (Tmax) | 45-60 minutes (median) |
| Half-life (t1/2) | ~3-9 hours (at doses ≥ 2.5 mg) |
| BTK Occupancy | >70% sustained for >96 hours (at doses ≥ 2.5 mg) |
| Basophil Activation Inhibition (FcεRI-mediated) | >80% (at single doses ≥ 4.4 mg) |
This data is from a Phase I, randomized, double-blind, placebo-controlled, single-dose and multiple-rising-dose study in healthy subjects.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
Fragment-Based Screening
The initial identification of the triazolone fragment was achieved through a fragment-based screening campaign. While the exact screening method for the initial hits is not detailed in the provided literature, a typical FBDD process was followed. This involves screening a library of low molecular weight fragments for binding to the target protein, in this case, BTK. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to identify and characterize the binding of these fragments. The triazolone-containing compounds 5 and 6 were identified as hits that interact with the kinase hinge region.
Biochemical BTK Kinase Inhibition Assay
To determine the in vitro potency of the synthesized compounds, a biochemical BTK kinase assay was utilized. A common method for this is the ADP-Glo™ Kinase Assay.
-
Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the kinase activity.
-
Materials:
-
Recombinant human BTK enzyme
-
Substrate (e.g., poly(Glu,Tyr) peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 μM DTT)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, BTK enzyme, and substrate/ATP mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
For covalent inhibitors like this compound, a more informative measure of potency is the rate of covalent modification, expressed as kinact/Ki. This is typically determined through progress-curve analysis where the enzyme is incubated with the inhibitor and the reaction rate is measured over time.
Cellular BTK Autophosphorylation Assay
To assess the ability of this compound to inhibit BTK activity within a cellular context, a BTK autophosphorylation assay is performed.
-
Principle: This assay measures the phosphorylation of a specific tyrosine residue (Tyr223) on BTK, which is a marker of its activation.
-
Procedure:
-
Culture a suitable B-cell line (e.g., Ramos) in appropriate media.
-
Treat the cells with various concentrations of this compound for a defined period.
-
Lyse the cells to extract the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blot).
-
Probe the membrane with a primary antibody specific for phosphorylated BTK (pBTK-Y223) and a primary antibody for total BTK as a loading control.
-
Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
Determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in BTK autophosphorylation.
-
X-ray Crystallography
The co-crystal structure of this compound and its precursors with the BTK kinase domain was determined to understand the binding mode.
-
Procedure Outline:
-
Protein Expression and Purification: The human BTK kinase domain is expressed in a suitable system (e.g., insect cells) and purified to homogeneity using chromatography techniques.
-
Crystallization: The purified BTK protein is incubated with the inhibitor (e.g., this compound) and then subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature).
-
Data Collection: The resulting crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, and the structure of the protein-ligand complex is built and refined. The final coordinates are deposited in the Protein Data Bank (PDB). The PDB accession codes for this compound and its precursors complexed with BTK are 7N5Y, 7N5X, 7N5R, and 7N5O.[4]
-
In Vivo Efficacy - Rat Collagen-Induced Arthritis (CIA) Model
The anti-inflammatory efficacy of this compound was evaluated in a rat model of collagen-induced arthritis.
-
Principle: This is a widely used animal model for rheumatoid arthritis. Immunization of susceptible rat strains with type II collagen emulsified in an adjuvant induces an autoimmune polyarthritis that shares many pathological features with the human disease.
-
Procedure:
-
Induction of Arthritis: Female Lewis rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and incomplete Freund's adjuvant (IFA). A booster injection is given 7 days later.
-
Dosing: Once arthritis is established (typically around day 11-13), rats are orally administered with this compound or vehicle daily for a specified duration.
-
Clinical Assessment: The severity of arthritis is assessed regularly by measuring paw swelling (using calipers) and assigning a clinical score based on the degree of inflammation in the paws.
-
Histopathology: At the end of the study, the joints are collected, fixed, and processed for histological examination to assess inflammation, pannus formation, cartilage damage, and bone resorption.
-
BTK Occupancy Assay
This assay measures the extent and duration of BTK engagement by this compound in vivo.
-
Principle: This assay quantifies the amount of BTK that is covalently bound by the inhibitor in a biological sample (e.g., whole blood). A biotinylated probe that also binds covalently to the active site of BTK is used to label the unoccupied enzyme. The amount of labeled, unoccupied BTK is then measured.
-
Procedure:
-
Collect whole blood samples from subjects at various time points after dosing with this compound.
-
Lyse the blood cells to release the intracellular proteins, including BTK.
-
Incubate the lysate with a biotinylated covalent BTK probe. This probe will bind to any BTK that is not already occupied by this compound.
-
Capture the biotin-labeled BTK on a streptavidin-coated plate.
-
Detect the captured BTK using an anti-BTK antibody and a labeled secondary antibody.
-
The signal is inversely proportional to the BTK occupancy by this compound. The percentage of occupancy is calculated relative to a pre-dose or vehicle-treated sample.[1]
-
Visualizing the Discovery and Mechanism
The following diagrams illustrate the logical workflow of the fragment-based discovery of this compound and its mechanism of action within the BTK signaling pathway.
References
TAK-020: A Deep Dive into B-Cell Receptor Signaling Inhibition
This technical guide provides a comprehensive overview of TAK-020, a highly selective, orally available, covalent inhibitor of Bruton's tyrosine kinase (BTK). Developed through fragment-based drug design, this compound is a promising therapeutic candidate for the treatment of B-cell malignancies and autoimmune diseases.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its mechanism of action, quantitative data, and detailed experimental protocols.
The B-Cell Receptor Signaling Cascade and the Role of BTK
The B-cell receptor (BCR) signaling pathway is fundamental for B-cell development, activation, proliferation, and differentiation. Dysregulation of this pathway is a hallmark of various B-cell malignancies and autoimmune disorders. Upon antigen binding to the BCR, a signaling cascade is initiated, with Bruton's tyrosine kinase (BTK) playing a pivotal role as a central signaling node.
As illustrated in Diagram 1, the activation of LYN and SYK kinases following antigen binding leads to the phosphorylation and activation of BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream signaling events, including calcium mobilization and the activation of transcription factors such as NF-κB, NFAT, and MAPK, ultimately leading to B-cell proliferation, survival, and differentiation.
This compound: Mechanism of Action
This compound is a covalent inhibitor of BTK.[3] It forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, thereby blocking its kinase activity.[3] This targeted covalent inhibition leads to a sustained pharmacodynamic effect that outlasts the plasma exposure of the drug.[4] By inhibiting BTK, this compound effectively blocks the entire downstream BCR signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate this compound (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single-Dose and Multiple-Rising-Dose Study of the BTK Inhibitor this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of TAK-020 in Autoimmune Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-020 is a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in B-lymphocytes and myeloid cells. BTK plays a pivotal role in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are implicated in the pathogenesis of numerous autoimmune diseases. By irreversibly binding to BTK, this compound effectively blocks these signaling cascades, offering a promising therapeutic strategy for conditions such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, with a focus on its mechanism of action, and findings in autoimmune models. While specific quantitative efficacy data from preclinical autoimmune models are not extensively published, this guide synthesizes available information and provides representative experimental protocols.
Mechanism of Action: Inhibition of BTK Signaling
This compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition. This action effectively abrogates downstream signaling from both the B-cell receptor and Fc receptors.
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding, the BCR initiates a signaling cascade that is crucial for B-cell proliferation, differentiation, and antibody production. BTK is a key component of this pathway. This compound, by inhibiting BTK, prevents the activation of downstream effectors, thereby dampening the B-cell mediated autoimmune response.
Fc Receptor (FcR) Signaling Pathway
Fc receptors, present on various immune cells including macrophages, neutrophils, and mast cells, bind to the Fc portion of antibodies. In autoimmune diseases, immune complexes (antigen-antibody complexes) can cross-link FcRs, leading to inflammatory responses. BTK is also involved in the signaling pathways of certain Fc receptors. Inhibition of BTK by this compound can therefore reduce the inflammatory response mediated by these cells.
Preclinical Pharmacodynamics and Pharmacokinetics in Healthy Volunteers
A Phase I study in healthy volunteers provided valuable insights into the pharmacodynamic (PD) and pharmacokinetic (PK) profile of this compound.[1]
Table 1: Pharmacodynamic and Pharmacokinetic Properties of this compound in Healthy Volunteers [1]
| Parameter | Result |
| BTK Occupancy | Dose-dependent. Doses ≥ 2.5 mg resulted in >70% BTK occupancy for over 96 hours. |
| Basophil Activation | Single doses ≥ 4.4 mg inhibited FcεRI-mediated activation by >80%. |
| Time to Maximum Concentration (Tmax) | 45-60 minutes |
| Half-life (t1/2) | Approximately 3-9 hours at doses ≥ 2.5 mg |
Preclinical Efficacy in Autoimmune Models
Published literature indicates that this compound demonstrated anti-inflammatory and disease-modifying efficacy in a rat collagen-induced arthritis (CIA) model, a well-established preclinical model for rheumatoid arthritis.[2] However, detailed quantitative data from this study are not publicly available.
Representative Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model
The following protocol is a representative example of how a CIA study to evaluate a compound like this compound would typically be conducted.
1. Animals:
-
Species: Lewis rats or DBA/1 mice are commonly used susceptible strains.
-
Age: 8-10 weeks at the start of the study.
-
Housing: Animals are housed in a specific pathogen-free environment with ad libitum access to food and water.
2. Induction of Arthritis:
-
Immunization: On day 0, animals are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given on day 7 or day 21.
3. Treatment:
-
Groups: Animals are randomized into vehicle control and this compound treatment groups.
-
Dosing: this compound is administered orally, once or twice daily, starting from the day of the booster immunization (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen). A range of doses would be tested to determine a dose-response relationship.
4. Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is assessed 2-3 times per week using a macroscopic scoring system (e.g., 0-4 scale per paw, for a maximum score of 16 per animal), evaluating erythema and swelling.
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarkers: Serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6) can be measured.
Conclusion
This compound is a potent and selective covalent inhibitor of BTK with a well-defined mechanism of action that targets key signaling pathways in autoimmunity. Pharmacodynamic data from healthy volunteers demonstrate high and sustained target engagement. While detailed preclinical efficacy data in autoimmune models are limited in the public domain, its reported efficacy in a rat collagen-induced arthritis model suggests its potential as a disease-modifying agent for autoimmune disorders. Further publication of preclinical studies will be crucial to fully delineate its therapeutic potential.
References
Technical Guide: In Vivo Efficacy of MEK Inhibitor TAK-733 in Hematologic Malignancies
Disclaimer: Initial searches for "TAK-020" did not yield specific information on a therapeutic agent with this designation in the context of hematologic malignancies. This guide will instead focus on TAK-733 , a MEK inhibitor developed by Takeda, for which preclinical data in hematologic malignancies is available.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a common feature in many human cancers, including hematologic malignancies, making it a key target for therapeutic intervention. TAK-733 is a potent and selective allosteric inhibitor of MEK1 and MEK2, key kinases within this pathway. This document provides a technical overview of the preclinical in vivo efficacy of TAK-733 in the context of hematologic malignancies, with a focus on multiple myeloma.
Mechanism of Action: MEK Inhibition
TAK-733 is a non-ATP-competitive inhibitor that binds to an allosteric pocket in the MEK1/2 enzymes. This binding prevents the conformational changes required for MEK activation by upstream kinases (e.g., RAF) and subsequently blocks the phosphorylation and activation of downstream targets, ERK1 and ERK2. The inhibition of ERK signaling leads to the downregulation of various transcription factors and effector proteins responsible for cell cycle progression and survival, ultimately inducing cell cycle arrest and apoptosis in cancer cells dependent on the MAPK pathway.
Figure 1: Simplified signaling pathway of MEK inhibition by TAK-733.
Preclinical Efficacy in Multiple Myeloma
Studies have investigated the in vitro and in vivo activity of TAK-733 in multiple myeloma (MM), a hematologic malignancy characterized by the proliferation of plasma cells in the bone marrow.
Quantitative Data Summary
| Cell Line | Treatment | Concentration | Effect |
| H929 (MM) | TAK-733 | 0-4 µM | Dose-dependent reduction in cell viability |
| H929 (MM) | TAK-733 + Bortezomib | 0-4 µM (TAK-733) 0-15 nM (Bortezomib) | Synergistic reduction in cell viability |
| H929 (MM) | TAK-733 + BYL-719 (PI3Kα inhibitor) | 0-4 µM (TAK-733) 0-1 µM (BYL-719) | Synergistic reduction in cell viability |
Table 1: In vitro efficacy of TAK-733 alone and in combination in a multiple myeloma cell line.[1]
Experimental Protocols
Cell Viability Assay:
-
Cell Culture: H929 multiple myeloma cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of TAK-733, either alone or in combination with bortezomib or BYL-719, for 48 hours.
-
Viability Assessment: Cell viability was determined using a standard colorimetric assay (e.g., MTT or SRB assay). The absorbance was measured to quantify the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated, and synergy was determined using the Chou-Talalay method (Combination Index, CI).[1]
Figure 2: Experimental workflow for the cell viability assay.
In Vivo Studies in Solid Tumor Xenograft Models
While specific in vivo data for TAK-733 in hematologic malignancy models was not extensively detailed in the provided search results, its in vivo activity has been demonstrated in various solid tumor xenograft models, which provides a basis for its potential application in hematologic cancers.
Quantitative Data Summary
| Tumor Model | Treatment | Dose | Outcome |
| Melanoma, Colorectal, NSCLC, Pancreatic, Breast Cancer Xenografts | TAK-733 | 10 mg/kg (oral, once daily) | Broad antitumor activity |
Table 2: In vivo efficacy of TAK-733 in various human cancer xenograft models.[2]
Experimental Protocols
Human Solid Tumor Xenograft Model:
-
Cell Implantation: Human cancer cell lines (e.g., melanoma, colorectal) are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. TAK-733 is administered orally, typically once daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified treatment duration. Tumor growth inhibition is calculated.
Figure 3: General experimental workflow for a xenograft study.
Conclusion
The preclinical data for the MEK inhibitor TAK-733 demonstrates its potential as a therapeutic agent for hematologic malignancies, particularly in multiple myeloma. Its ability to inhibit cell proliferation and synergize with other targeted therapies highlights its promise. While the provided information did not contain extensive in vivo data specifically for hematologic malignancy models, the broad antitumor activity observed in solid tumor xenografts supports further investigation in this area. Future studies will be crucial to fully elucidate the in vivo efficacy, safety profile, and optimal combination strategies for TAK-733 in various hematologic cancers.
References
Methodological & Application
Application Notes and Protocols for TAK-020: An In Vitro Assessment of BTK Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vitro assays to determine the inhibitory activity of TAK-020 (also known as evobrutinib) on Bruton's tyrosine kinase (BTK). The protocols are designed to be clear, concise, and reproducible for research and drug development applications.
Introduction
This compound is a potent and highly selective, orally available, covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and the activation of other hematopoietic cells. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. This compound covalently binds to the cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1] These protocols outline two common in vitro methods to quantify the inhibitory potential of this compound: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess the compound's activity in a cellular context.
Data Presentation
The inhibitory activity of this compound on BTK has been determined using various in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound (Evobrutinib) | Biochemical | BTK | 9 | [2] |
| This compound (Evobrutinib) | Biochemical | BTK | 37.9 | [3] |
Experimental Protocols
Biochemical Assay for BTK Inhibition: ADP-Glo™ Kinase Assay
This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human BTK enzyme
-
This compound (Evobrutinib)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final concentration should typically range from 1 µM to 0.01 nM. Also, prepare a vehicle control (e.g., DMSO) at the same dilution as the highest concentration of the compound.
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution or vehicle control to the wells of the assay plate.
-
Add 10 µL of a solution containing the BTK enzyme and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for BTK.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data by setting the vehicle control as 100% activity and a control with no enzyme as 0% activity.
-
Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for BTK Inhibition: BTK Autophosphorylation Assay in Ramos Cells
This protocol describes a method to assess the inhibitory effect of this compound on BTK autophosphorylation at Tyr223 in a human B-lymphoma cell line (Ramos cells) using Western blotting.
Materials:
-
Ramos cells
-
This compound (Evobrutinib)
-
Anti-Goat IgM, F(ab')₂ fragment
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Rabbit anti-BTK
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells to a density of approximately 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 µM to 0.1 nM) or vehicle control for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with anti-Goat IgM, F(ab')₂ fragment (e.g., at 10 µg/mL) for 10 minutes at 37°C to induce BTK autophosphorylation.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total BTK.
-
Quantify the band intensities for phospho-BTK and total BTK.
-
Normalize the phospho-BTK signal to the total BTK signal for each sample.
-
Determine the concentration-dependent inhibition of BTK autophosphorylation by this compound.
-
Visualizations
Caption: Workflow for the biochemical BTK inhibition assay.
Caption: BTK signaling pathway and the inhibitory action of this compound.
References
Application Note: A Cell-Based Assay for Determining the Potency of TAK-020, a Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor
Introduction
TAK-020 is a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[1][2] As a key regulator of B-cell proliferation, survival, and differentiation, BTK is a validated therapeutic target for various hematologic malignancies and autoimmune diseases.[2][3][4] this compound covalently binds to the cysteine residue Cys481 within the ATP-binding site of BTK, leading to irreversible inhibition.[1] This application note describes a robust and reproducible cell-based assay to determine the potency of this compound by measuring its ability to inhibit BTK-mediated signaling in a cellular context.
The assay quantifies the inhibition of B-cell receptor-induced activation of a downstream signaling molecule, such as the phosphorylation of phospholipase C gamma 2 (PLCγ2), in a human B-cell lymphoma cell line. This method provides a physiologically relevant assessment of this compound's biological activity and is suitable for various applications, including compound screening, potency testing, and quality control in drug development.
Principle of the Assay
This assay utilizes a B-cell line endogenously expressing the B-cell receptor and the downstream signaling components of the BTK pathway. Upon cross-linking of the B-cell receptor with an anti-IgM antibody, a signaling cascade is initiated, leading to the autophosphorylation of BTK and subsequent phosphorylation of its substrates, including PLCγ2. The potency of this compound is determined by its ability to dose-dependently inhibit this induced phosphorylation of PLCγ2. The phosphorylated and total PLCγ2 levels are quantified using a sensitive and specific detection method, such as a cell-based ELISA or flow cytometry.
Signaling Pathway of this compound Inhibition of BCR Signaling
Caption: this compound inhibits BTK phosphorylation of PLCγ2.
Experimental Protocol
Materials and Reagents
-
Cell Line: Ramos (human Burkitt's lymphoma B-cell line, ATCC® CRL-1596™)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Stimulation Reagent: F(ab')₂ Fragment Goat Anti-Human IgM (µ chain specific)
-
Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Detection Reagents:
-
Primary Antibodies: Rabbit anti-phospho-PLCγ2 (Tyr759), Rabbit anti-total-PLCγ2
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Substrate: TMB or other suitable HRP substrate
-
-
Other: 96-well cell culture plates, assay plates, PBS, DMSO, plate reader
Procedure
-
Cell Culture and Seeding:
-
Culture Ramos cells in T-75 flasks at 37°C and 5% CO₂.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
On the day of the assay, harvest cells and resuspend in serum-free RPMI-1640 to a density of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free RPMI-1640.
-
Add 50 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare the anti-IgM stimulation solution at a final concentration of 10 µg/mL in serum-free RPMI-1640.
-
Add 50 µL of the anti-IgM solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully remove the supernatant.
-
Add 100 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 30 minutes with gentle shaking.
-
-
Detection (Cell-Based ELISA):
-
Coat a 96-well high-binding assay plate with a capture antibody for total PLCγ2 overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Add 100 µL of the cell lysate to each well and incubate for 2 hours at room temperature.
-
Wash the plate and add the primary antibody for phospho-PLCγ2. Incubate for 2 hours.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.
-
Data Analysis
-
Subtract the background absorbance (unstimulated control) from all other readings.
-
Normalize the phospho-PLCγ2 signal to the total PLCγ2 signal for each well.
-
Plot the normalized phospho-PLCγ2 signal as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the maximal phosphorylation of PLCγ2.
Experimental Workflow
Caption: Workflow for the this compound potency assay.
Data Presentation
Table 1: Representative IC₅₀ Values for this compound in the Ramos Cell-Based Assay
| Parameter | Value |
| IC₅₀ (nM) | 1.5 |
| Hill Slope | 1.2 |
| R² | 0.99 |
Note: These are representative data and may vary depending on experimental conditions.
Table 2: Assay Performance Characteristics
| Parameter | Value |
| Assay Window (S/B) | > 10 |
| Z'-factor | > 0.7 |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Troubleshooting
-
Low Signal-to-Background Ratio:
-
Optimize cell number and stimulation time.
-
Check the activity of the anti-IgM antibody.
-
Ensure the use of fresh lysis buffer with inhibitors.
-
-
High Variability:
-
Ensure accurate and consistent pipetting.
-
Maintain consistent incubation times.
-
Check for cell clumping.
-
-
Inconsistent IC₅₀ Values:
-
Verify the concentration of the this compound stock solution.
-
Ensure consistent passage number of cells.
-
This application note provides a detailed protocol for a cell-based assay to determine the potency of the BTK inhibitor, this compound. The assay is robust, reproducible, and provides a physiologically relevant measure of the compound's biological activity. This method is a valuable tool for researchers and drug development professionals working on the characterization and development of BTK inhibitors.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single-Dose and Multiple-Rising-Dose Study of the BTK Inhibitor this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | BTK | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
Application Notes and Protocols for the Pharmacokinetic Analysis of TAK-020 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-020 is a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK), a key signaling protein in the B-cell receptor pathway. Its role in B-cell activation and proliferation makes it a promising therapeutic target for various hematological malignancies and autoimmune diseases. Accurate and robust bioanalytical methods are crucial for characterizing the pharmacokinetic (PK) profile of this compound, which informs dosing strategies and clinical development. This document provides a detailed application note and a representative protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific analytical technique widely employed in pharmacokinetic studies.
Pharmacokinetic Profile of this compound
A Phase I study in healthy subjects revealed key pharmacokinetic parameters of this compound. Following oral administration, this compound is rapidly absorbed with a median time to maximum plasma concentration (Tmax) of 45-60 minutes. It exhibits a half-life of approximately 3-9 hours at doses of 2.5 mg and higher. The exposure to this compound was generally dose-proportional for single doses up to 70 mg and after multiple daily doses up to 60 mg.
| Parameter | Value | Reference |
| Median Tmax (Time to Maximum Concentration) | 45-60 minutes | [1] |
| Half-life (t1/2) | ~3-9 hours (at doses ≥ 2.5 mg) | [1] |
| Dose Proportionality (Single Dose) | Up to 70 mg | [1] |
| Dose Proportionality (Multiple Dose) | Up to 60 mg once daily | [1] |
Experimental Protocol: LC-MS/MS Method for this compound Quantification in Human Plasma
This section outlines a representative LC-MS/MS method for the determination of this compound in human plasma. As a specific validated method for this compound is not publicly available, this protocol is based on established methodologies for similar small molecule kinase inhibitors and general principles of bioanalytical method development.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting small molecules from plasma.
-
Thaw : Thaw frozen human plasma samples and quality control (QC) samples on ice to prevent degradation.
-
Aliquoting : Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL in 50:50 ACN:water) to each tube, except for blank samples.
-
Precipitation : Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
-
Vortexing : Vortex mix the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection : Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining and separating this compound from endogenous plasma components.
-
Mobile Phase A : 0.1% Formic acid in water
-
Mobile Phase B : 0.1% Formic acid in acetonitrile
-
Flow Rate : 0.4 mL/min
-
Gradient Elution : A gradient elution is recommended to ensure good peak shape and separation. A representative gradient is as follows:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
-
Column Temperature : 40°C
-
Autosampler Temperature : 4°C
Mass Spectrometry Conditions
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical) : The exact mass transitions for this compound and its SIL-IS would need to be determined by infusing the standards into the mass spectrometer. Hypothetical transitions are provided below for illustrative purposes:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]+ | Fragment 1 |
| Fragment 2 | ||
| This compound-d4 (SIL-IS) | [M+H]+ | Fragment 1 |
| Fragment 2 |
-
Ion Source Parameters :
-
IonSpray Voltage : ~5500 V
-
Temperature : ~500°C
-
Curtain Gas : ~30 psi
-
Nebulizer Gas (GS1) : ~50 psi
-
Heater Gas (GS2) : ~50 psi
-
Collision Gas (CAD) : Medium
-
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:
| Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity | The range of concentrations over which the method is accurate and precise. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Recovery | The efficiency of the extraction procedure. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). |
Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in plasma samples.
Caption: Workflow for this compound pharmacokinetic analysis.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the BTK signaling pathway. The diagram below provides a simplified overview of this pathway.
Caption: Simplified BTK signaling pathway and this compound inhibition.
Conclusion
The provided LC-MS/MS method offers a robust and sensitive approach for the pharmacokinetic analysis of this compound in human plasma. Proper validation of this method is essential to ensure the reliability of the data generated in support of clinical trials and drug development. The understanding of this compound's pharmacokinetic profile and its mechanism of action within the BTK signaling pathway are critical for its successful clinical application. These application notes and protocols provide a comprehensive guide for researchers and scientists involved in the development of this compound and other BTK inhibitors.
References
Application Notes and Protocols: Efficacy of TAK-020 in a Rat Collagen-Induced Arthritis Model
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The collagen-induced arthritis (CIA) model in rats is a widely utilized preclinical model that shares immunological and pathological features with human RA, making it suitable for evaluating novel therapeutic agents.[1][2][3][4] TAK-020 is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[5][6][7][8][9] BTK is a crucial signaling molecule in B cells and myeloid cells, and its inhibition is a promising therapeutic strategy for autoimmune diseases like RA.[8][10] These application notes provide a detailed protocol for assessing the therapeutic efficacy of this compound in a rat model of collagen-induced arthritis.
Signaling Pathway
The diagram below illustrates the simplified signaling pathway involving Bruton's tyrosine kinase (BTK) and the inhibitory action of this compound. B cell receptor (BCR) activation triggers a cascade involving BTK, leading to downstream signaling that promotes B cell proliferation, differentiation, and antibody production, all of which are implicated in the pathogenesis of rheumatoid arthritis. This compound covalently binds to BTK, blocking this signaling cascade.
Caption: BTK Signaling Pathway and this compound Inhibition.
Experimental Workflow
The following diagram outlines the key phases of the experimental protocol for assessing this compound in the rat CIA model.
Caption: Experimental Workflow for this compound Assessment.
Detailed Experimental Protocols
Induction of Collagen-Induced Arthritis (CIA) in Rats
This protocol is adapted from established methods for inducing CIA in rats.[1][11]
-
Animals: Male Lewis or Wistar rats, 8-10 weeks old, are commonly used.[1][11] Animals should be housed in specific pathogen-free (SPF) conditions.
-
Reagents:
-
Bovine Type II Collagen (CII), immunization grade
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
-
Procedure:
-
Collagen Preparation: Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Emulsion Preparation:
-
Primary Immunization: Emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA).
-
Booster Immunization: Emulsify the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
-
Immunization:
-
Day 0 (Primary): Inject 0.1 mL of the CII-CFA emulsion intradermally at the base of the tail.
-
Day 7 (Booster): Inject 0.1 mL of the CII-IFA emulsion intradermally at a site near the primary injection.[11]
-
-
Dosing and Administration of this compound
-
Experimental Groups:
-
Group 1: Naive (No disease induction, no treatment)
-
Group 2: Vehicle Control (CIA induction + vehicle)
-
Group 3: this compound (Low Dose)
-
Group 4: this compound (High Dose)
-
Group 5: Positive Control (e.g., Methotrexate)
-
-
Formulation: this compound can be formulated for oral gavage. A common vehicle is 0.5% methylcellulose.
-
Dosing Regimen: Dosing should commence upon the first signs of arthritis or prophylactically. A typical therapeutic regimen would be daily oral administration from day 10 to day 28 post-primary immunization. Dose levels should be determined based on prior pharmacokinetic and pharmacodynamic studies.[12]
Assessment of Arthritis
-
Clinical Scoring: Arthritis severity is evaluated 3 times a week using a scoring system (e.g., 0-4 for each paw, with a maximum score of 16 per animal).
-
0 = No signs of arthritis
-
1 = Mild swelling and/or erythema of the paw or digits
-
2 = Moderate swelling and erythema
-
3 = Severe swelling and erythema extending to the ankle
-
4 = Ankylosis and joint deformity
-
-
Paw Volume Measurement: Paw volume can be measured weekly using a plethysmometer.
-
Body Weight: Monitor body weight 3 times a week as a general measure of health.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
-
Pharmacokinetics: At designated time points after the final dose, collect blood samples to determine the plasma concentration of this compound using LC-MS/MS. This will help establish the drug's exposure profile.[12]
-
Pharmacodynamics (Target Engagement):
Cytokine Analysis
At the end of the study, collect serum to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex assays.
Histopathological Assessment
-
Tissue Collection: At necropsy, collect hind paws and fix them in 10% neutral buffered formalin.
-
Processing: Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O.
-
Evaluation: Score the joints for inflammation, pannus formation, cartilage damage, and bone erosion.[3]
Data Presentation
The following tables provide a template for summarizing the quantitative data generated from the study.
Table 1: Clinical Score and Paw Volume
| Group | N | Mean Clinical Score (Day 28) | Mean Paw Volume (mL, Day 28) |
| Naive | 8 | ||
| Vehicle | 8 | ||
| This compound (Low Dose) | 8 | ||
| This compound (High Dose) | 8 | ||
| Positive Control | 8 |
Table 2: Serum Cytokine Levels
| Group | N | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Naive | 8 | ||||
| Vehicle | 8 | ||||
| This compound (Low Dose) | 8 | ||||
| This compound (High Dose) | 8 | ||||
| Positive Control | 8 |
Table 3: Histopathological Scores
| Group | N | Inflammation Score | Pannus Score | Cartilage Damage Score | Bone Erosion Score |
| Naive | 8 | ||||
| Vehicle | 8 | ||||
| This compound (Low Dose) | 8 | ||||
| This compound (High Dose) | 8 | ||||
| Positive Control | 8 |
Table 4: Pharmacokinetic and Pharmacodynamic Parameters
| Group | N | Cmax (ng/mL) | AUC (ng*h/mL) | BTK Occupancy (%) |
| This compound (Low Dose) | 8 | |||
| This compound (High Dose) | 8 |
References
- 1. chondrex.com [chondrex.com]
- 2. Rat collagen-induced arthritis (CIA) [bio-protocol.org]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. This compound | BTK | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single-Dose and Multiple-Rising-Dose Study of the BTK Inhibitor this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection of pBTK (Y223) Inhibition by TAK-020 using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the immunodetection of phosphorylated Bruton's tyrosine kinase (pBTK) at the Tyr223 autophosphorylation site in cultured cells following treatment with TAK-020. This compound is a covalent inhibitor of BTK that binds to the Cys481 residue in the ATP binding site, effectively blocking its kinase activity.[1] The following protocol is intended for researchers, scientists, and drug development professionals investigating the pharmacodynamic effects of BTK inhibitors. It includes methodologies for cell culture and treatment, protein lysate preparation, and Western blot analysis, along with representative data and workflow diagrams.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase critical for signal transduction downstream of various cellular receptors, including the B-cell receptor (BCR).[2][3] Upon receptor activation, BTK is recruited to the cell membrane and phosphorylated by spleen tyrosine kinase (SYK) or Src family kinases at Tyr551. This initial phosphorylation leads to a conformational change and subsequent autophosphorylation at Tyr223, which is required for the full activation of BTK.[3] Activated BTK then phosphorylates downstream targets like phospholipase Cγ2 (PLCγ2), initiating signaling cascades that regulate cell proliferation, survival, and differentiation.[3][4]
This compound is a potent and selective covalent BTK inhibitor developed for the potential treatment of hematologic malignancies and autoimmune diseases.[1] By forming a covalent bond with Cys481, this compound irreversibly inhibits BTK's enzymatic activity.[1] Western blotting is a key immunoassay used to measure the inhibition of BTK autophosphorylation, serving as a direct pharmacodynamic marker of this compound's target engagement and cellular activity. This protocol provides a robust method for assessing the dose-dependent effects of this compound on pBTK (Y223) levels.
BTK Signaling Pathway and this compound Inhibition
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the mechanism of inhibition by this compound.
Representative Data
The following table summarizes pharmacodynamic data from a Phase I clinical study of this compound in healthy subjects. While not direct Western blot data, it demonstrates target engagement and pathway modulation, which is the goal of the subsequent protocol.
| Parameter | Dose | Result | Citation |
| BTK Occupancy | Single dose ≥ 2.5 mg | > 70% for > 96 hours | [5] |
| Basophil Activation | Single dose ≥ 4.4 mg | > 80% inhibition | [5] |
| Basophil Activation | Daily dose ≥ 3.75 mg | > 80% inhibition (sustained) | [5] |
This data illustrates the potent and sustained pharmacodynamic effects of this compound, as expected for a covalent inhibitor.
Experimental Protocol
This protocol is optimized for detecting pBTK (Y223) in a B-cell line (e.g., Ramos, WEHI-231) or a macrophage-like cell line (e.g., THP-1) after stimulation and treatment with this compound.
A. Materials and Reagents
Reagents:
-
Cell Line (e.g., Ramos, ATCC® CRL-1596™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)[6]
-
Cell Stimulant (e.g., Anti-Human IgM, F(ab')2 fragment)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (Strong)[7]
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (containing Sodium Fluoride and Sodium Orthovanadate)[8][9]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Tris-Glycine SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[5][10]
-
Primary Antibodies:
-
Rabbit anti-pBTK (Y223)
-
Rabbit or Mouse anti-Total BTK
-
Mouse anti-β-Actin or anti-GAPDH (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Centrifuge
-
Sonicator or 25G needle/syringe
-
SDS-PAGE and Western blot apparatus
-
Chemiluminescence imaging system
B. Experimental Workflow Diagram
C. Step-by-Step Method
1. Cell Culture and Treatment: a. Culture Ramos cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed cells at an appropriate density to reach ~80-90% confluency on the day of the experiment. c. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO vehicle control for 1 hour at 37°C.[9][11] d. Stimulate the cells by adding anti-human IgM to a final concentration of 10-15 µg/mL for 10-15 minutes at 37°C to induce BTK phosphorylation.[7] An unstimulated/untreated control should also be included.
2. Lysate Preparation: a. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS and centrifuge again. c. Lyse the cell pellet by adding ice-cold RIPA buffer freshly supplemented with protease and phosphatase inhibitor cocktails.[8][12] d. Incubate on ice for 30 minutes with occasional vortexing. e. Shear DNA by brief sonication or by passing the lysate through a 25G needle to reduce viscosity.[10][12] f. Clarify the lysate by centrifuging at 16,000 x g for 20 minutes at 4°C.[12] g. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA protein assay. b. Normalize all samples to the same concentration with lysis buffer. c. Prepare samples for loading by adding 4x Laemmli sample buffer to a final concentration of 1x. d. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10]
4. SDS-PAGE and Protein Transfer: a. Load 40 µg of total protein from each sample into the wells of a Tris-Glycine SDS-PAGE gel. Include a molecular weight marker. b. Perform electrophoresis until the dye front reaches the bottom of the gel. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to the manufacturer's instructions.
5. Immunoblotting and Detection: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent, as its casein content can lead to high background with phospho-specific antibodies.[5] b. Incubate the membrane with the primary antibody (e.g., anti-pBTK Y223) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution. c. Wash the membrane three times for 5-10 minutes each with TBST.[13] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes. g. Capture the chemiluminescent signal using a digital imaging system.
6. Stripping and Reprobing (Optional): a. To detect total BTK and a loading control on the same membrane, the blot can be stripped and reprobed. b. After imaging for pBTK, wash the membrane and incubate with a stripping buffer. c. Block the membrane again and probe with the anti-Total BTK antibody, followed by the loading control antibody (e.g., β-Actin).
7. Data Analysis: a. Quantify the band intensities for pBTK, Total BTK, and the loading control using densitometry software. b. Normalize the pBTK signal to the Total BTK signal for each lane to account for any differences in BTK protein levels. c. Further normalize this ratio to the loading control to correct for any loading inaccuracies. d. Plot the normalized pBTK signal against the concentration of this compound to determine the dose-dependent inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ibrutinib inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single-Dose and Multiple-Rising-Dose Study of the BTK Inhibitor this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | BTK | TargetMol [targetmol.com]
- 7. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Ibrutinib | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. The Bruton's tyrosine kinase inhibitor ibrutinib exerts immunomodulatory effects through regulation of tumor-infiltrating macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming TAK-020 precipitation in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TAK-020, focusing on the common issue of its precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound has low intrinsic aqueous solubility.[1][2] Precipitation is a common issue when diluting a concentrated stock solution, typically prepared in an organic solvent like DMSO, into an aqueous experimental buffer. This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is advisable to sonicate to aid dissolution.[3] For example, a stock solution of 20 mg/mL (56.92 mM) in DMSO can be prepared.[3]
Q3: How can I prevent precipitation when diluting my this compound stock solution into an aqueous buffer?
A3: To prevent precipitation, it is crucial to avoid directly adding the concentrated DMSO stock to the aqueous buffer. A stepwise, or serial, dilution approach is recommended.[3] This involves first diluting the high-concentration DMSO stock to an intermediate concentration with DMSO before adding it to the final aqueous buffer. This gradual reduction in solvent strength helps to keep the compound in solution.
Q4: Are there alternative formulations or excipients that can improve the solubility of this compound?
A4: Yes, several strategies have been explored to enhance the solubility and dissolution of this compound:
-
Cyclodextrins: Captisol® (sulfobutylether-β-cyclodextrin; SBE-β-CD) has been utilized in preclinical studies to improve the solubility of this compound.[1]
-
Cocrystals: The formation of pharmaceutical cocrystals has shown significant success. Notably, a cocrystal of this compound with gentisic acid (this compound/GA CC) demonstrated an enhanced dissolution rate compared to the free form of this compound.[1][5][6]
Q5: What is the mechanism of action for this compound?
A5: this compound is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[7][8][9][10][11][12] It forms a covalent bond with the Cys481 residue in the ATP binding site of BTK, leading to irreversible inhibition.[7][8] This inhibition blocks signaling pathways downstream of the B cell receptor (BCR) and the high-affinity IgE receptor (FcεRI).[11][13]
Troubleshooting Guide
Issue: Precipitation Observed Upon Dilution
This workflow provides a step-by-step guide to troubleshoot and resolve this compound precipitation during the preparation of aqueous working solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Data Summary
The use of cocrystals has been shown to significantly improve the dissolution of this compound in various media compared to its free form.
| Formulation | Dissolution Medium | Fold Enhancement vs. This compound Free Form |
| This compound Cocrystals | Aqueous Solutions (JP1, JP2) | ~1.2 to 9.4 times |
| This compound Cocrystals | Biorelevant Solutions (FaSSIF, FeSSIF) | ~2.0 to 5.9 times |
| Data summarized from a study on this compound cocrystals.[1][14] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution via Stepwise Dilution
This protocol describes a general method to dilute a DMSO stock of this compound into an aqueous buffer to minimize precipitation.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. This is your Primary Stock .
-
Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 10 mM Primary Stock 1:10 with 100% DMSO. (e.g., add 10 µL of 10 mM stock to 90 µL of DMSO).
-
Final Working Solution: Prepare your final working solution. For a 1 µM final concentration, add 1 µL of the 1 mM intermediate stock to 999 µL of your final aqueous experimental buffer.
-
Mixing: Mix immediately and thoroughly by gentle vortexing or inversion.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider further intermediate dilution steps or lowering the final concentration.
Protocol 2: Small-Scale Solubility Screening
This protocol allows researchers to test the solubility of this compound in various buffer conditions to identify an optimal formulation for their specific experiment.
-
Buffer Preparation: Prepare a panel of potential buffers. Consider varying:
-
pH: Test a range of pH values (e.g., 6.5, 7.4, 8.0).
-
Co-solvents: Include low percentages of excipients like PEG300 or Tween-80. For example, a formulation for in vivo use consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Solubilizing Agents: Test the addition of agents like SBE-β-CD.
-
-
Test Dilutions: Prepare a series of dilutions of your this compound DMSO stock into each test buffer in a 96-well plate or microcentrifuge tubes.
-
Incubation: Incubate the samples at the experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Analysis: Centrifuge the samples to pellet any precipitate.
-
Quantification: Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method, such as HPLC-UV.
-
Selection: Choose the buffer composition that provides the highest solubility without compromising the experimental assay.
Signaling Pathway
This compound is an inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell and mast cell signaling pathways.
Caption: Simplified BTK signaling pathway inhibited by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | BTK | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. drughunter.com [drughunter.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate this compound (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single-Dose and Multiple-Rising-Dose Study of the BTK Inhibitor this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting TAK-020 BTK occupancy assay variability
This technical support guide is designed for researchers, scientists, and drug development professionals using the TAK-020 BTK occupancy assay. It provides troubleshooting advice and detailed protocols to help ensure data accuracy and minimize variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It works by forming an irreversible covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[1][2] This action permanently inactivates the enzyme. The restoration of BTK activity within a cell is dependent on the synthesis of new BTK protein.[3]
Q2: What is a BTK occupancy assay and why is it a critical pharmacodynamic biomarker?
A2: A BTK occupancy assay measures the percentage of BTK enzyme that is bound by an inhibitor like this compound in a given sample (e.g., peripheral blood mononuclear cells - PBMCs). It is a crucial pharmacodynamic (PD) biomarker because it directly quantifies the engagement of the drug with its molecular target. This information helps researchers understand the relationship between drug dosage, target engagement, and the biological response, which is vital for optimizing dosing regimens in clinical trials.[3][4]
Q3: What is the scientific principle behind a flow cytometry-based BTK occupancy assay?
A3: The assay typically uses a competitive binding principle. After cells are treated with this compound in vivo or in vitro, they are collected and permeabilized. Two key measurements are then made:
-
Free BTK: A fluorescently-labeled probe that also binds to the Cys481 site is added. This probe can only bind to BTK molecules that are not already occupied by this compound. The fluorescence intensity from this probe is proportional to the amount of free, unoccupied BTK.
-
Total BTK: A separate fluorescently-labeled antibody that binds to a different, non-competitive site (epitope) on the BTK protein is used. This antibody measures all BTK molecules, whether they are bound by this compound or not. By measuring both the free and total BTK signals within the same cell population (e.g., CD19+ B cells), the occupancy can be calculated.[5][6]
Q4: What are the primary sources of variability in a BTK occupancy assay?
A4: Variability can stem from three main areas:
-
Pre-analytical Variability: This includes inconsistencies in sample collection, handling, processing time, and storage. The quality of the biological specimen is a major contributor to assay variability.[7]
-
Analytical Variability: This relates to the assay procedure itself, such as pipetting errors, reagent quality and concentration, lot-to-lot differences in antibodies or probes, and instrument settings.[7]
-
Biological Variability: This is the natural variation between subjects, such as differences in baseline BTK expression or the rate of new BTK protein synthesis, which can influence the level of free BTK available.[3][8][9]
Key Experimental Protocol: Flow Cytometry BTK Occupancy Assay
This protocol provides a general workflow for measuring this compound BTK occupancy in PBMCs. Note: All antibody and probe concentrations must be optimized and titrated for the specific cell type and instrument used.
Reagents and Materials
-
Cells: Freshly isolated PBMCs from whole blood.
-
Surface Staining: Fluorochrome-conjugated anti-CD19 antibody (to identify B cells).
-
Fixation/Permeabilization Buffers: Commercial kits are recommended for consistency (e.g., BD Cytofix/Cytoperm™).[10]
-
Total BTK Detection: Fluorochrome-conjugated anti-BTK antibody (recognizes an epitope distinct from the drug-binding site).
-
Free BTK Detection: Fluorescently-labeled covalent probe that binds Cys481.
-
Wash Buffer: PBS with 1% BSA.
-
Controls: Unstained cells, single-color controls for compensation, and Fluorescence Minus One (FMO) controls.
Step-by-Step Methodology
-
Sample Preparation: Isolate PBMCs from whole blood using a density gradient (e.g., Ficoll-Paque). Wash cells and adjust the concentration to 1-2 x 10⁶ cells per tube.
-
Surface Staining: Add the anti-CD19 antibody to the cell suspension. Incubate for 20-30 minutes at 4°C in the dark. This step should be performed on live, unfixed cells for best results.[11][12]
-
Wash: Wash the cells with 2 mL of cold wash buffer. Centrifuge at 350-400 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in a fixation buffer (e.g., 1-4% paraformaldehyde). Incubate for 15-20 minutes at room temperature, protected from light.[13][14]
-
Permeabilization: Centrifuge and discard the fixation buffer. Resuspend the cells in a permeabilization buffer (e.g., a saponin- or methanol-based buffer). Wash the cells twice with the permeabilization buffer.[10][12]
-
Intracellular Staining (Dual Staining): Add a cocktail containing both the anti-Total BTK antibody and the Free BTK probe, diluted in permeabilization buffer.
-
Incubation: Incubate for 30-60 minutes at room temperature in the dark.
-
Final Washes: Wash the cells twice with permeabilization buffer to remove unbound reagents.
-
Resuspension: Resuspend the final cell pellet in wash buffer for flow cytometry analysis.
-
Data Acquisition: On a properly calibrated flow cytometer, acquire events. First, gate on the lymphocyte population using Forward and Side Scatter (FSC/SSC), then on single cells, and finally on the CD19+ B cell population. Within the B cell gate, record the median fluorescence intensity (MFI) for both the "Total BTK" and "Free BTK" channels.
Calculation of BTK Occupancy
The percentage of BTK occupancy is calculated using the MFI values from the CD19+ population as follows:
% Occupancy = (1 - [MFI Free BTK(Treated) - MFI Free BTK(Background)] / [MFI Free BTK(Untreated Control) - MFI Free BTK(Background)]) * 100
-
MFI Free BTK (Treated): MFI from the free BTK probe in drug-treated samples.
-
MFI Free BTK (Untreated Control): MFI from the free BTK probe in vehicle-treated or pre-dose samples.
-
MFI Free BTK (Background): MFI from an FMO control (stained with all antibodies except the free BTK probe).
Visualizations
Signaling and Experimental Workflows
Caption: BTK is a key kinase in the B-Cell Receptor (BCR) signaling cascade.
Caption: Step-by-step workflow for the flow cytometry-based BTK occupancy assay.
Caption: A decision tree to diagnose and solve common assay problems.
Troubleshooting Guide in Q&A Format
This section addresses specific problems you may encounter during the assay.
Issue 1: Weak or No Signal
Q: My fluorescence signal for Total BTK and/or Free BTK is very low or absent. What should I do?
A: This issue can prevent accurate calculation of occupancy. Here are the potential causes and solutions:
| Possible Cause | Recommended Action |
| Inefficient Cell Permeabilization | The antibodies and probe cannot reach the intracellular BTK. Ensure the fixation and permeabilization protocol is optimized. Using a validated commercial kit is highly recommended for consistency.[15] Methanol-based permeabilization can be effective for some phospho-epitopes but may harm surface markers, so test your specific antibodies.[12] |
| Degraded Reagents | Antibodies and fluorescent probes are sensitive to light and improper storage. Confirm that all reagents have been stored correctly and are within their expiration date.[16] Avoid repeated freeze-thaw cycles. Consider using a fresh aliquot to rule out degradation. |
| Incorrect Instrument Settings | The flow cytometer's lasers may not be aligned, or the photomultiplier tube (PMT) voltages may be set too low. Run daily QC with calibration beads. Use single-color positive controls to set appropriate voltages that place the positive peak within a reasonable range on the histogram.[15][17] |
| Low Target Protein Expression | The cell type being analyzed may have naturally low levels of BTK. Confirm BTK expression levels from literature or by western blot. If expression is low, use a brighter fluorochrome for detection and consider an amplification step, such as using a biotinylated primary antibody followed by a streptavidin-fluorochrome conjugate.[18] |
Issue 2: High Background or Non-Specific Staining
Q: I'm seeing high fluorescence in my negative controls or a poor signal-to-noise ratio. How can I fix this?
A: High background can obscure the true signal and lead to inaccurate MFI measurements.
| Possible Cause | Recommended Action |
| Suboptimal Reagent Concentration | Using too much antibody or probe is a common cause of non-specific binding. Perform a titration experiment for each reagent to determine the optimal concentration that provides the best signal-to-noise ratio.[16] |
| Presence of Dead Cells | Dead cells are "sticky" and non-specifically bind antibodies, leading to high background. Whenever possible, use fresh samples. Include a viability dye (e.g., PI, 7-AAD, or a fixable viability dye) in your panel before fixation to gate out dead cells during analysis.[17][19] |
| Inadequate Washing | Insufficient washing can leave unbound antibodies or probe in the tube. Ensure wash steps are performed thoroughly, using an adequate volume of buffer and completely aspirating the supernatant before resuspending the cell pellet.[16] |
| Fc Receptor Binding | Monocytes and B cells express Fc receptors that can non-specifically bind antibodies. Include an Fc blocking step (using human IgG or commercial Fc block reagents) before adding your specific antibodies.[18][19] |
Issue 3: High Variability Between Replicates or Samples
Q: My results are inconsistent across replicate tubes or between different donor samples. What is causing this variability?
A: Assay variability compromises the reliability of your data. Distinguishing between technical and biological causes is key.
| Possible Cause | Recommended Action |
| Inconsistent Sample Handling | Differences in the time from sample collection to processing, incubation times, or temperatures can significantly impact results. Standardize the entire workflow. Process all samples in a batch under identical conditions.[7] |
| Pipetting Inaccuracy | Small errors in pipetting reagents or cells can lead to large differences in staining. Ensure pipettes are calibrated regularly. Use reverse pipetting for viscous solutions like fixation buffers. Prepare master mixes of staining cocktails to add to each tube, rather than adding reagents individually. |
| Instrument Drift | A flow cytometer's performance can drift during long acquisition runs. Monitor performance by running QC beads before, during, and after your sample run. If acquiring many samples, consider running them in smaller batches.[19] |
| Inherent Biological Variation | As a pharmacodynamic assay, this measurement is subject to real biological differences between individuals, such as varying rates of BTK protein synthesis.[3] While this cannot be eliminated, it's important to recognize it. Ensure proper randomization of samples during processing to avoid batch effects confounding biological differences. |
Expected Quantitative Data
The following table provides a hypothetical example of data you might expect from a successful BTK occupancy assay. Actual MFI values will vary significantly based on the instrument, reagents, and cell type.
| Sample Condition | Total BTK MFI | Free BTK MFI | Calculated Occupancy | Interpretation |
| Untreated Control | 15,000 | 12,000 | 0% | Baseline measurement; all BTK is available to the probe. |
| This compound Treated (Low Dose) | 14,800 | 4,000 | 67% | Partial target engagement is observed. |
| This compound Treated (High Dose) | 15,200 | 600 | 95% | Near-complete target engagement, as expected for a covalent inhibitor at a sufficient dose.[4][20] |
| FMO Control (No Free BTK Probe) | 15,100 | 50 | N/A | Represents the background fluorescence for the Free BTK channel. |
References
- 1. emjreviews.com [emjreviews.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton’s tyrosine kinase case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Predicting effective drug concentrations for individual patients. Determinants of pharmacodynamic variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 11. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 12. docs.abcam.com [docs.abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. 流式細胞計疑難排解指南 [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TAK-020 Dosage for In Vivo Mouse Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of TAK-020 for in vivo mouse studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Its mechanism of action involves irreversibly binding to the cysteine 481 residue in the ATP-binding site of BTK.[1][2] This covalent inhibition blocks the downstream signaling pathways of the B-cell receptor (BCR) and Fc receptors, which are crucial for the activation, proliferation, and survival of B-cells and other immune cells.[3]
Q2: What is a recommended starting dose for this compound in mice?
A2: While specific in vivo mouse data for this compound is not publicly available, a study in a rat model of collagen-induced arthritis showed a median effective dose (ED50) of 0.31 mg/kg/day. Human clinical trials have explored a range of doses.[3] For initial mouse studies, a starting dose in the range of 1-10 mg/kg administered orally once daily can be considered, based on doses used for other covalent BTK inhibitors like ibrutinib (10 mg/kg) and acalabrutinib (25 mg/kg) in mice.[4][5][6] Dose-response studies are crucial to determine the optimal dose for your specific mouse model and experimental endpoint.
Q3: What is the most appropriate route of administration for this compound in mice?
A3: this compound is orally bioavailable.[3] Therefore, oral gavage is the recommended route of administration for precise dosing. For long-term studies, administration in the drinking water or formulated in a palatable jelly can be considered to reduce the stress associated with repeated gavage.[7][8]
Q4: How can I prepare a this compound solution for oral administration?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vivo use, a common approach is to dissolve this compound in DMSO and then dilute it in a vehicle suitable for oral administration to mice, such as corn oil, or a solution of (2-Hydroxypropyl)-β-cyclodextrin (HPBCD) to improve solubility and stability.[7] It is critical to perform a vehicle-only control in your experiments.
Q5: How can I monitor the efficacy of this compound in my mouse model?
A5: Efficacy can be assessed through various methods depending on your disease model. This can include:
-
Pharmacodynamic markers: Measuring BTK occupancy in peripheral blood mononuclear cells (PBMCs) or splenocytes via flow cytometry or western blot for phosphorylated BTK (pBTK).
-
Cellular markers: Assessing changes in B-cell populations (e.g., CD19+ cells) or activation markers (e.g., CD69, CD86) in blood or lymphoid tissues.
-
Disease-specific readouts: Monitoring clinical scores, tumor growth, inflammatory markers, or other relevant pathological indicators in your specific mouse model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in vehicle | - Incorrect solvent or vehicle.- Concentration of this compound is too high. | - Ensure initial dissolution in 100% DMSO before diluting in the final vehicle.- Try co-solvents such as polyethylene glycol (PEG) or use solubility enhancers like cyclodextrins.- Perform a solubility test with your chosen vehicle at the desired concentration before preparing the bulk solution. |
| No observable therapeutic effect | - Suboptimal dosage.- Inefficient drug delivery.- Rapid metabolism of the compound. | - Conduct a dose-escalation study to find the optimal therapeutic window.- Confirm the accuracy of your oral gavage technique.- Assess BTK occupancy in target tissues to confirm target engagement.- Consider twice-daily dosing if the compound has a short half-life in mice. |
| Signs of toxicity in mice (e.g., weight loss, lethargy) | - Dosage is too high.- Vehicle-related toxicity. | - Reduce the dosage of this compound.- Run a vehicle-only control group to rule out vehicle toxicity.- Monitor mice daily for clinical signs of toxicity and establish a humane endpoint.- Consider reducing the dosing frequency. |
| High variability in experimental results | - Inconsistent oral gavage technique.- Non-homogenous drug formulation.- Biological variability between animals. | - Ensure all personnel are properly trained in oral gavage.- Thoroughly vortex or sonicate the dosing solution before each administration to ensure a uniform suspension.- Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil (or other suitable vehicle like 20% HPBCD in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of mice to be dosed.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the minimum amount of DMSO required to completely dissolve the this compound. Vortex thoroughly until the solution is clear. Gentle warming may aid dissolution.
-
Slowly add the vehicle (e.g., corn oil) to the DMSO-TAK-020 solution while vortexing to prevent precipitation.
-
Continue to vortex or sonicate until a homogenous suspension/solution is formed.
-
Store the formulation according to the stability information of the compound, but fresh preparation is generally recommended.
-
Before each administration, vortex the solution thoroughly.
-
Protocol 2: Assessment of BTK Occupancy in Mouse Splenocytes by Western Blot
-
Materials:
-
Spleens from treated and control mice
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Harvest spleens from mice and prepare single-cell suspensions in PBS.
-
Lyse the splenocytes in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total BTK and a loading control like GAPDH to normalize the data.
-
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single-Dose and Multiple-Rising-Dose Study of the BTK Inhibitor this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B‐cell receptor signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of BTK and ITK with Ibrutinib Is Effective in the Prevention of Chronic Graft-versus-Host Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voluntary oral administration of drugs in mice [protocols.io]
Technical Support Center: Understanding Potential Off-Target Effects of TAK-020
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of TAK-020, a covalent inhibitor of Bruton's tyrosine kinase (BTK). While this compound is characterized as a highly selective inhibitor, understanding its broader kinase profile is crucial for interpreting experimental results accurately and anticipating potential side effects in therapeutic development.
Important Note on Data Availability: As of the latest available information, a comprehensive, quantitative kinase selectivity panel (kinome scan) for this compound has not been made publicly available in peer-reviewed literature or patent filings. The information provided herein is based on the known pharmacology of this compound and general knowledge of off-target effects of covalent BTK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding site of BTK, leading to irreversible inhibition.[1][4]
Q2: What is meant by "off-target effects" of a kinase inhibitor?
Off-target effects refer to the modulation of other kinases or proteins by a drug that is designed to be specific for a single target.[5] For kinase inhibitors, this typically means the inhibition of other kinases besides the intended primary target. These unintended interactions can lead to unexpected biological effects or side effects.[5]
Q3: Is this compound completely selective for BTK?
While this compound is described as "highly selective," it is unlikely to be entirely specific for BTK, especially at higher concentrations.[2] The primary discovery publication notes that this compound has "sufficient selectivity over other similar kinases (such as Src and Tec)".[2] However, without a broad kinome scan, the full spectrum of its off-target interactions is not publicly known.
Q4: What are the common off-target kinases for covalent BTK inhibitors?
As a class of drugs, covalent BTK inhibitors are known to have off-target activity against other kinases that possess a cysteine residue in a homologous position to Cys481 in BTK. Some commonly observed off-targets for this class of inhibitors include members of the TEC family (e.g., TEC, ITK), EGFR family (e.g., EGFR, ERBB2, ERBB4), and Src family kinases.
Q5: Why is it important to consider potential off-target effects in my experiments?
Unidentified off-target effects can lead to misinterpretation of experimental data. A biological phenotype observed after treatment with this compound may be attributed to the inhibition of BTK, when it could, in fact, be due to the inhibition of one or more off-target kinases. Understanding the full inhibitory profile of a compound is crucial for validating BTK as the true target responsible for an observed effect.
Troubleshooting Guide: Investigating Unexpected Experimental Outcomes
If you are observing unexpected or inconsistent results in your experiments with this compound, this guide provides steps to investigate whether these could be due to off-target effects.
| Symptom | Potential Cause | Troubleshooting Steps |
| Unexpected Phenotype: The observed cellular or physiological effect does not align with the known function of BTK. | Inhibition of an off-target kinase that regulates a different signaling pathway. | 1. Literature Review: Research the known functions of common off-target kinases for covalent BTK inhibitors (e.g., TEC, ITK, EGFR, Src family kinases) to see if they are involved in the observed phenotype. 2. Use a Structurally Different BTK Inhibitor: Compare the effects of this compound with another BTK inhibitor that has a different chemical scaffold and potentially a different off-target profile. If the unexpected phenotype persists with both inhibitors, it is more likely to be an on-target BTK effect. 3. Rescue Experiment: If possible, introduce a constitutively active or inhibitor-resistant mutant of BTK into your system. If the phenotype is rescued, it is likely an on-target effect. If not, it may be off-target. |
| Inconsistent Results at Different Concentrations: The observed effect changes qualitatively or quantitatively in a non-linear fashion with increasing concentrations of this compound. | Engagement of lower-affinity off-targets at higher concentrations. | 1. Dose-Response Curve: Perform a detailed dose-response experiment. On-target effects should typically saturate at lower concentrations, while off-target effects may only appear at higher concentrations. 2. Determine IC50 for BTK and the Phenotype: Measure the concentration of this compound required to inhibit BTK activity by 50% (IC50) in your system and compare it to the EC50 for the observed phenotype. A large discrepancy may suggest an off-target effect. |
| Cell Line-Specific Effects: The effect of this compound is observed in one cell line but not another, despite similar BTK expression levels. | Differential expression of off-target kinases between the cell lines. | 1. Kinase Expression Profiling: Analyze the expression levels of potential off-target kinases in your different cell lines using techniques like RNA-seq, proteomics, or Western blotting. 2. Knockdown of Potential Off-Targets: Use siRNA or shRNA to knock down the expression of a suspected off-target kinase in the sensitive cell line and see if the effect of this compound is diminished. |
Known Selectivity of this compound (Qualitative)
The following table summarizes the publicly available qualitative information on the selectivity of this compound.
| Kinase | Interaction | Reference |
| BTK | Primary Target (Potent Covalent Inhibitor) | [1][2][3][4] |
| Src | Less Potent Inhibition (Selective over) | [2] |
| Tec | Less Potent Inhibition (Selective over) | [2] |
Experimental Protocols
Protocol: Kinase Profiling Using a Commercial Service (Recommended)
Given the specialized nature of kinome-wide screening, the most straightforward approach to determine the off-target profile of this compound is to use a commercial kinase profiling service.
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Selection of a Kinase Profiling Service: Choose a reputable contract research organization (CRO) that offers kinome screening services (e.g., Eurofins DiscoverX, Reaction Biology Corporation, Carna Biosciences). These services typically offer panels of hundreds of purified, active human kinases.
-
Compound Submission:
-
Provide the CRO with a high-purity sample of this compound.
-
Specify the desired concentration(s) for screening. A common starting point is a single high concentration (e.g., 1 µM or 10 µM) to identify potential hits.
-
For more detailed analysis, request IC50 determination for any kinases that show significant inhibition in the initial screen.
-
-
Assay Principle (General): Most services utilize in vitro activity assays. A common format involves:
-
Incubating the recombinant kinase with a specific substrate and ATP in the presence of this compound or a vehicle control (e.g., DMSO).
-
Measuring the extent of substrate phosphorylation or ATP consumption.
-
Calculating the percent inhibition of kinase activity by this compound relative to the vehicle control.
-
-
Data Analysis:
-
The CRO will provide a report detailing the percent inhibition of each kinase at the tested concentration(s).
-
Data is often presented graphically as a "kinetree" diagram, visually representing the selectivity of the compound.
-
For kinases with IC50 values determined, these will be provided in a tabular format.
-
-
Interpretation:
-
Kinases that are significantly inhibited by this compound (e.g., >50% inhibition at 1 µM) are considered potential off-targets.
-
The IC50 values will quantify the potency of this compound against these off-targets. This information can then be used to inform the design of subsequent experiments to validate whether these off-target interactions are relevant in a cellular context.
-
Visualizations
Figure 1. Simplified signaling pathway illustrating the on-target inhibition of BTK by this compound and potential off-target inhibition of other kinases, leading to distinct cellular responses.
Figure 2. Troubleshooting workflow for investigating potential off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single-Dose and Multiple-Rising-Dose Study of the BTK Inhibitor this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: TAK-020 Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential instability issues with TAK-020 during long-term storage. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known instability of this compound?
A1: this compound has been reported to exhibit chemical instability, particularly when attempts were made to formulate it as a cationic salt to improve its low aqueous solubility.[1] This inherent instability necessitated the development of alternative formulations to ensure its viability as a therapeutic agent. To address this, a cocrystal of this compound with gallic acid (this compound/GA CC) was developed, which demonstrated enhanced stability and improved oral absorption.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Based on information from commercial suppliers, the following storage conditions are recommended for this compound:
| Formulation | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
It is crucial to refer to the product-specific information sheet provided by your supplier for the most accurate and up-to-date storage guidelines.
Q3: What is the this compound/GA CC cocrystal and why was it developed?
A3: The this compound/gentisic acid cocrystal (this compound/GA CC) is a solid-state form of this compound developed to overcome the chemical instability and poor solubility of the parent molecule.[1] Cocrystals are multi-component crystals where the active pharmaceutical ingredient (API), in this case, this compound, and a coformer (gentisic acid) are held together by non-ionic interactions. This specific cocrystal formation was shown to have an enhanced dissolution rate and better absorption in preclinical studies compared to other formulations.[1]
Troubleshooting Guide: Investigating this compound Degradation
This guide provides a structured approach to troubleshoot potential degradation of this compound in your experiments.
Problem: Loss of Potency or Inconsistent Results in Assays
If you observe a decrease in the expected biological activity of this compound or high variability in your experimental results, it may be indicative of compound degradation.
Step 1: Verify Storage Conditions
-
Action: Immediately check the storage conditions of your this compound stock.
-
Rationale: Improper storage is a primary cause of compound instability.
-
Troubleshooting:
-
Confirm that the storage temperature aligns with the recommendations (see FAQ 2).
-
For solutions, ensure they have not been subjected to repeated freeze-thaw cycles. Aliquoting stock solutions is highly recommended.
-
Verify the age of the stock solution and compare it against the recommended storage duration.
-
Step 2: Analytical Assessment of Purity
-
Action: Analyze the purity of your this compound sample using a suitable analytical technique.
-
Rationale: This will provide direct evidence of degradation by detecting the presence of impurities or a decrease in the main compound peak.
-
Recommended Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for purity assessment. A stability-indicating HPLC method is ideal as it can resolve the parent compound from its degradation products.
Hypothetical Degradation Pathways and Detection
While specific degradation products of this compound are not extensively reported in publicly available literature, based on its chemical structure containing ester and amide functionalities, the following are plausible degradation pathways:
-
Hydrolysis: The ester and amide bonds in the this compound molecule could be susceptible to hydrolysis, especially in aqueous solutions or in the presence of acidic or basic conditions. This would lead to the cleavage of the molecule.
-
Oxidation: Certain functional groups in the molecule could be prone to oxidation, particularly if exposed to air, light, or oxidizing agents.
Experimental Protocol: Stability-Indicating HPLC Method (Hypothetical)
The following is a generalized protocol for developing an HPLC method to assess this compound stability. This protocol would require optimization for your specific instrumentation and experimental setup.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Step 3: Forced Degradation Study (for method validation)
-
Action: To confirm that your HPLC method is stability-indicating, perform a forced degradation study.
-
Rationale: This involves subjecting this compound to harsh conditions to intentionally induce degradation. The ability of your HPLC method to separate the resulting degradation peaks from the parent this compound peak confirms its utility as a stability-indicating method.
Forced Degradation Conditions (Example Protocol)
| Condition | Procedure |
| Acid Hydrolysis | Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours. |
| Oxidation | Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Stress | Heat solid this compound at 105°C for 24 hours. |
| Photostability | Expose this compound solution to UV light (e.g., 254 nm) for 24 hours. |
After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze by HPLC.
Visualizing Experimental Workflows and Pathways
Troubleshooting Workflow for this compound Instability
Caption: A flowchart outlining the steps to troubleshoot suspected this compound instability.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: this compound covalently inhibits BTK, blocking downstream signaling.
Workflow for Forced Degradation Study
Caption: A workflow for conducting forced degradation studies on this compound.
References
Non-specific binding of TAK-020 in biochemical assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAK-020, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), in biochemical assays. Our aim is to help you mitigate common issues such as non-specific binding and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions as a covalent inhibitor, forming an irreversible bond with a cysteine residue (Cys481) within the ATP-binding site of BTK.[2] This covalent modification permanently inactivates the enzyme.
Q2: In which biochemical assays is this compound typically evaluated?
The activity of BTK inhibitors like this compound is commonly assessed using various biochemical assays that measure kinase activity. These include:
-
Transcreener® ADP² Assay: This fluorescence polarization (FP), fluorescence intensity (FI), or time-resolved fluorescence resonance energy transfer (TR-FRET) based assay directly measures the production of ADP, a product of the kinase reaction.[3]
-
Kinase-Glo® MAX Assay: This is a luminescence-based assay that quantifies the amount of ATP remaining in the solution after the kinase reaction. Lower luminescence indicates higher kinase activity.[4]
-
FRET-based Assays (e.g., Lanthascreen®): These assays utilize a fluorescently labeled peptide substrate. Phosphorylation of the peptide by BTK leads to a change in the FRET signal.[5]
Q3: What are the known physicochemical properties of this compound?
Understanding the physicochemical properties of this compound can help in anticipating and troubleshooting experimental issues.
| Property | Value | Implication for Biochemical Assays |
| Molecular Weight | 351.36 g/mol [1] | Standard for a small molecule inhibitor. |
| cLogP | 2.0[6] | Moderate lipophilicity, which can sometimes contribute to non-specific binding. |
| Aqueous Solubility | Poor[6][7] | May require the use of a co-solvent like DMSO for stock solutions. Precipitation in aqueous assay buffers is a possibility. |
| Formulation | Often prepared in DMSO for in vitro use.[1] | The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid off-target effects. |
Troubleshooting Non-Specific Binding of this compound
Non-specific binding to assay plates, pipette tips, or other proteins in the assay can lead to inaccurate measurements of this compound's potency. Below are common causes and troubleshooting strategies.
Issue 1: Lower than expected potency (higher IC50 value).
This could be due to the loss of active compound through non-specific binding to the assay plastics.
Troubleshooting Steps:
-
Assay Plate Selection: Consider using low-binding microplates.
-
Addition of Detergent: Include a non-ionic detergent in your assay buffer.
-
Inclusion of a Blocking Agent: Bovine Serum Albumin (BSA) is a common blocking agent that can reduce non-specific binding.
-
Order of Reagent Addition: Add this compound to the assay plate last, just before initiating the reaction, to minimize the incubation time of the compound alone in the well.
Issue 2: Poorly reproducible results between experiments.
Inconsistent non-specific binding can lead to high variability in your data.
Troubleshooting Steps:
-
Consistent Assay Conditions: Ensure that the buffer composition, pH, and temperature are consistent across all experiments.
-
Pre-incubation with Blocking Agents: Pre-coat the assay plates with a solution of BSA to block non-specific binding sites.
-
Use of Control Compounds: Include a well-characterized BTK inhibitor with known properties as a positive control to assess assay performance.
Issue 3: Time-dependent loss of compound activity.
As a covalent inhibitor, the pre-incubation time of this compound with BTK is a critical parameter. However, non-specific binding can also manifest as a time-dependent loss of available inhibitor.
Troubleshooting Steps:
-
Control Experiment without Enzyme: Incubate this compound in the assay buffer for the same duration as your experiment but without the BTK enzyme. Then, measure the remaining concentration of this compound to assess its stability and potential for non-specific binding.
-
Optimize Pre-incubation Time: Systematically vary the pre-incubation time of this compound with BTK to determine the optimal time for covalent modification while minimizing the effects of non-specific binding.
Experimental Protocols
Protocol 1: General BTK Biochemical Assay
This protocol provides a general framework for assessing this compound activity. Specific reagent concentrations and incubation times may need to be optimized for your chosen assay format.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
To reduce non-specific binding, supplement the assay buffer with 0.01% (v/v) Tween-20 or Triton X-100 and 0.1% (w/v) BSA.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute this compound in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure:
-
Add the desired concentration of recombinant BTK enzyme to each well of a low-binding 384-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding the ATP and peptide substrate solution.
-
Incubate for the recommended time for your specific assay kit (e.g., 60 minutes at room temperature).
-
Stop the reaction and measure the signal according to the assay kit's instructions (e.g., luminescence, fluorescence polarization).
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Troubleshooting Non-Specific Binding using a No-Enzyme Control
This protocol helps to quantify the extent of non-specific binding in your assay system.
-
Assay Setup:
-
Prepare two sets of assay plates.
-
In the "Test Plate," set up the assay as described in Protocol 1.
-
In the "Control Plate," follow the same procedure but replace the BTK enzyme with an equal volume of assay buffer.
-
-
Incubation and Measurement:
-
Incubate both plates under the same conditions.
-
Measure the signal in both plates.
-
-
Data Interpretation:
-
A significant decrease in the signal in the "Control Plate" at higher concentrations of this compound may indicate that the compound itself is interfering with the assay detection method, which can be a form of non-specific interaction.
-
If you observe a significant loss of compound potency in the "Test Plate" that cannot be explained by enzyme inhibition alone (based on historical data or literature), it is likely due to non-specific binding to the plate or other assay components.
-
Visualizations
Caption: BTK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting non-specific binding of this compound.
References
- 1. This compound | BTK | TargetMol [targetmol.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. AID 1257741 - Biochemical Assay: A generalized procedure for a standard biochemical Btk Kinase Assay that can be used to test Formula I compounds. Alternatively, the Lanthascreen assay can be used to evaluate Btk activity through quantification of its phosphorylated peptide product. The FRET (Fluorescence Resonance Energy Transfer) that occurs between the fluorescein on the peptide product and the terbium on the detection antibody decreases with the addition of inhibitors of Btk that reduce the phosphorylation of the peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Pharmaceutical Cocrystal Development of this compound with Enhanced Oral Absorption | Semantic Scholar [semanticscholar.org]
Interpreting unexpected results in TAK-020 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and address unexpected results in experiments involving the Bruton's tyrosine kinase (BTK) inhibitor, TAK-020.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound. Each problem is presented in a question-and-answer format with detailed troubleshooting steps.
Issue 1: Lower than Expected Potency or Incomplete Inhibition of BTK Signaling
Question: We are observing a higher IC50 value for this compound in our cell-based assays than reported in the literature, or we are seeing incomplete inhibition of downstream BTK signaling markers (e.g., p-PLCγ2, p-ERK) even at high concentrations. What could be the cause?
Answer:
Several factors can contribute to reduced potency of a covalent inhibitor like this compound. Consider the following possibilities and troubleshooting steps:
Potential Causes and Solutions:
-
Compound Instability or Degradation: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles.
-
Troubleshooting:
-
Prepare fresh stock solutions of this compound from powder.
-
Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
Store stock solutions at -80°C as recommended.
-
-
-
Insufficient Incubation Time: As a covalent inhibitor, this compound's inhibitory effect is time-dependent.
-
Troubleshooting:
-
Perform a time-course experiment to determine the optimal pre-incubation time for maximal BTK occupancy and inhibition.
-
Ensure that the incubation time is consistent across all experiments.
-
-
-
High Cell Density: A high concentration of cells can lead to increased non-specific binding or a higher total amount of target protein (BTK), requiring more inhibitor to achieve the desired effect.
-
Troubleshooting:
-
Optimize cell seeding density to ensure it is within the linear range of the assay.
-
Refer to established protocols for the specific cell line being used.
-
-
-
Presence of Serum Proteins: Proteins in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration.
-
Troubleshooting:
-
Perform initial experiments in serum-free media or with reduced serum concentrations to assess the impact of serum proteins.
-
If serum is required, ensure the concentration is consistent across all assays and consider it as a variable when comparing results to literature that might have used different conditions.
-
-
Logical Troubleshooting Workflow:
Troubleshooting workflow for lower than expected this compound potency.
Data Presentation: Example of a Time-Course Experiment
| Incubation Time (hours) | IC50 of this compound (nM) |
| 1 | 50.2 |
| 4 | 25.8 |
| 12 | 10.5 |
| 24 | 5.1 |
Issue 2: Unexpected Cell Toxicity or Off-Target Effects
Question: We are observing significant cytotoxicity in our cell line at concentrations where this compound should be specific for BTK. How can we determine if this is an off-target effect?
Answer:
While this compound is a highly selective BTK inhibitor, off-target effects can occur, particularly at higher concentrations. It is crucial to differentiate between on-target toxicity (due to BTK inhibition in a cell line dependent on its signaling) and off-target cytotoxicity.
Potential Causes and Solutions:
-
High Compound Concentration: Exceeding the optimal concentration range can lead to engagement with other kinases or cellular targets.
-
Troubleshooting:
-
Perform a dose-response curve for cytotoxicity and compare it to the dose-response for BTK inhibition.
-
Use the lowest effective concentration that achieves maximal BTK inhibition.
-
-
-
Cell Line Sensitivity: The specific genetic background of your cell line may make it particularly sensitive to the inhibition of other kinases that this compound might weakly inhibit at high concentrations.
-
Troubleshooting:
-
Test this compound in a cell line that does not express BTK to assess BTK-independent toxicity.
-
Use a structurally different BTK inhibitor as a control to see if the same cytotoxic effect is observed.
-
-
-
On-Target Toxicity: The observed cytotoxicity may be a direct result of inhibiting BTK signaling if the cell line is dependent on this pathway for survival.
-
Troubleshooting:
-
Perform a rescue experiment by expressing a mutant form of BTK (C481S) that is resistant to covalent inhibitors like this compound. If the cells survive in the presence of this compound, the toxicity is on-target.
-
-
BTK Signaling Pathway and Potential Off-Targets:
Simplified BTK signaling pathway showing this compound's target and potential off-targets.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, the stock solution should be stored at -80°C. For short-term storage (a few days), 4°C is acceptable. Avoid repeated freeze-thaw cycles.
Q2: How can I confirm that this compound is engaging with BTK in my cells?
A2: You can perform a Western blot to assess the phosphorylation status of BTK at its autophosphorylation site (Y223) and its downstream substrate, PLCγ2 (Y759). A decrease in the phosphorylation of these sites upon this compound treatment indicates target engagement.
Q3: Is it necessary to use a specific formulation of this compound for in vivo animal studies?
A3: Yes, for in vivo studies, it is crucial to use a formulation that ensures adequate bioavailability. A common formulation involves dissolving this compound in a vehicle such as DMSO, and then diluting it in a mixture of PEG300, Tween 80, and saline. The exact formulation should be optimized for your specific animal model and route of administration.
Data Presentation: In Vivo Formulation Example
| Component | Percentage (%) |
| DMSO | 5 |
| PEG300 | 40 |
| Tween 80 | 5 |
| Saline | 50 |
Experimental Protocols
Protocol 1: Western Blot for BTK Pathway Inhibition
-
Cell Treatment: Seed cells (e.g., Ramos, TMD8) at a density of 1x10^6 cells/mL and allow them to acclimate. Pre-incubate cells with varying concentrations of this compound or vehicle (DMSO) for the optimized duration (e.g., 4 hours).
-
Cell Stimulation: Stimulate the B-cell receptor (BCR) pathway by adding anti-IgM antibody for 10 minutes.
-
Lysis: Pellet the cells by centrifugation and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-BTK (Y223)
-
Total BTK
-
Phospho-PLCγ2 (Y759)
-
Total PLCγ2
-
GAPDH or β-actin (as a loading control)
-
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow for Western Blot:
Workflow for assessing BTK pathway inhibition by Western blot.
Minimizing lot-to-lot variability of TAK-020 powder
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing lot-to-lot variability of TAK-020 powder. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent dissolution rates between different lots of this compound. What could be the cause?
A1: Inconsistent dissolution rates for this compound, a compound with known low aqueous solubility, can stem from variability in its physicochemical properties.[1] Key factors to investigate include:
-
Particle Size and Distribution: Smaller particles generally have a larger surface area-to-volume ratio, leading to faster dissolution. Significant differences in the particle size distribution between lots can cause this variability.
-
Surface Area: A lower specific surface area can result in slower wetting and dissolution.
-
Polymorphism: Different crystalline forms (polymorphs) of this compound can exhibit different solubilities and dissolution rates. The manufacturing process, including any co-crystal formation (e.g., with gentisic acid), is designed to produce a consistent form, but deviations can occur.[1][2][3]
-
Presence of Agglomerates: Clumping or aggregation of powder particles can reduce the effective surface area available for dissolution.
Q2: Our in vitro/in vivo experiments are showing variable efficacy with different batches of this compound, even when concentrations are normalized. Why might this be happening?
A2: Variable efficacy, despite consistent concentrations, can be a downstream effect of the physical properties of the powder. As this compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK), its ability to reach and interact with the target is critical.[4][5]
-
Bioavailability: Differences in dissolution rate and solubility between lots can directly impact the amount of this compound that is available for absorption in in vivo studies, or available to interact with cells in in vitro assays.[1]
-
Purity Profile: While all lots should meet a high purity specification, minor variations in the impurity profile could potentially interfere with the biological activity.
-
Degradation: Improper storage and handling can lead to degradation of the compound. This compound powder should be stored at -20°C for long-term stability.[5][6]
Q3: How can we proactively assess a new lot of this compound powder to minimize the risk of variability in our experiments?
A3: A proactive approach to quality control is highly recommended. Before initiating critical experiments, we suggest performing a side-by-side comparison of the new lot with a previously qualified "golden" lot. Key characterization assays to perform are detailed in the Troubleshooting Guide below. At a minimum, a comparative dissolution profile and a simple biological assay to confirm consistent potency are advised.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to lot-to-lot variability of this compound powder.
Issue 1: Poor or Inconsistent Powder Flowability and Handling
-
Observation: The powder is clumpy, difficult to weigh accurately, or shows poor flow from a hopper.
-
Potential Causes: High moisture content, electrostatic charges, or unfavorable particle shape and size distribution.
-
Recommended Actions:
-
Assess Flowability: Characterize the flow properties of different lots using the methodologies outlined in the Experimental Protocols section. Key parameters are the Angle of Repose and the Hausner Ratio.
-
Particle Morphology Analysis: Use Scanning Electron Microscopy (SEM) to visually inspect the particle shape and surface characteristics.[7][8] Irregularly shaped particles tend to have poorer flowability.
-
Moisture Content Analysis: Determine the water content using Karl Fischer titration.
-
Data Presentation: Powder Flowability Parameters
| Parameter | Lot A | Lot B (Problematic) | Acceptance Criteria |
| Angle of Repose (°) | 32 | 45 | ≤ 35° |
| Hausner Ratio | 1.15 | 1.30 | ≤ 1.25 |
| Carr's Index (%) | 13 | 23 | ≤ 20% |
Issue 2: Variable Dissolution and Solubility
-
Observation: The time to achieve complete dissolution varies, or the maximum achievable concentration differs between lots.
-
Potential Causes: Differences in particle size distribution, specific surface area, or crystalline structure.[8][9]
-
Recommended Actions:
-
Particle Size Distribution Analysis: Perform laser diffraction analysis to compare the particle size distribution profiles of the lots.[7][9][10]
-
Specific Surface Area Measurement: Use BET (Brunauer-Emmett-Teller) analysis to determine the specific surface area.[7][9]
-
Powder X-ray Diffraction (PXRD): Use PXRD to confirm the crystalline form of this compound and to check for the presence of different polymorphs.
-
Data Presentation: Physical Powder Properties
| Parameter | Lot A | Lot B (Problematic) | Acceptance Criteria |
| D50 Particle Size (µm) | 5.2 | 15.8 | 4.0 - 7.0 µm |
| Specific Surface Area (m²/g) | 1.2 | 0.4 | ≥ 1.0 m²/g |
| Crystalline Form | Form I | Form I | Consistent with Form I |
Experimental Protocols
Protocol 1: Particle Size Distribution Analysis by Laser Diffraction
-
Objective: To determine the particle size distribution of this compound powder.
-
Instrumentation: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer).
-
Methodology:
-
Ensure the instrument is clean and has been calibrated according to the manufacturer's specifications.
-
Select an appropriate dispersant in which this compound is poorly soluble (e.g., isopropanol) and perform a background measurement.
-
Disperse a small, representative sample of the this compound powder in the dispersant and briefly sonicate to break up any loose agglomerates.
-
Introduce the suspension into the analyzer until the obscuration level is within the recommended range.
-
Acquire the particle size distribution data.
-
Perform the measurement in triplicate for each lot.
-
Report the D10, D50, and D90 values.
-
Protocol 2: Specific Surface Area Analysis by BET
-
Objective: To measure the specific surface area of the this compound powder.
-
Instrumentation: Gas adsorption surface area analyzer (e.g., Quantachrome Nova).
-
Methodology:
-
Accurately weigh a sample of this compound powder into a sample tube.
-
Degas the sample under vacuum at a controlled temperature to remove any adsorbed contaminants. The temperature should be chosen carefully to avoid any thermal degradation of the compound.
-
Perform a multi-point nitrogen adsorption analysis at liquid nitrogen temperature (77 K).
-
Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) equation from the adsorption data.
-
Perform the measurement in triplicate for each lot.
-
Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating lot-to-lot variability of this compound.
References
- 1. Pharmaceutical Cocrystal Development of this compound with Enhanced Oral Absorption [mdpi.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. [PDF] Pharmaceutical Cocrystal Development of this compound with Enhanced Oral Absorption | Semantic Scholar [semanticscholar.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | BTK | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. measurlabs.com [measurlabs.com]
- 8. IMPROVE [improve-innov.com]
- 9. omicsonline.org [omicsonline.org]
- 10. nslanalytical.com [nslanalytical.com]
Validation & Comparative
A Comparative Guide to the Covalent Kinetics of TAK-020 and Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the covalent kinetics of two Bruton's tyrosine kinase (BTK) inhibitors: TAK-020 and ibrutinib. Both molecules are significant in the landscape of targeted therapies for B-cell malignancies and autoimmune diseases due to their covalent mechanism of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the pertinent biological pathways and experimental workflows.
Introduction to this compound and Ibrutinib
Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment of various B-cell cancers.[1] It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of B-cell receptor (BCR) signaling.[1] this compound is a novel, highly selective, oral covalent BTK inhibitor that also targets Cys481.[2][3][4] It has shown a promising safety and tolerability profile in early clinical development.[4][5] Understanding the comparative covalent kinetics of these two inhibitors is crucial for evaluating their respective therapeutic potentials and informing future drug design.
Quantitative Comparison of Covalent Kinetics
The potency of covalent inhibitors is best described by the second-order rate constant, k_inact/K_i, which represents the efficiency of covalent bond formation. A higher k_inact/K_i value indicates a more efficient inactivation of the target enzyme.
| Parameter | This compound | Ibrutinib | Reference(s) |
| Target | Bruton's tyrosine kinase (BTK) | Bruton's tyrosine kinase (BTK) | [2],[1] |
| Binding Site | Cysteine 481 (Cys481) | Cysteine 481 (Cys481) | [2],[1] |
| k_inact/K_i (M⁻¹s⁻¹) | Data not publicly available | 328,000 | [6] |
| BTK IC₅₀ (nM) | Data not publicly available | 0.5 | [1] |
| Cellular BTK Engagement | >80% BTK occupancy at <5 mg dose in Phase I | Time-dependent IC₅₀ of 44 nM in NanoBRET assay | [2],[6] |
Signaling Pathway
Both this compound and ibrutinib exert their therapeutic effects by inhibiting BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. Downstream signaling from the BCR is essential for B-cell proliferation, survival, and differentiation.
Caption: B-Cell Receptor (BCR) Signaling Pathway and Inhibition by this compound/Ibrutinib.
Experimental Protocols
Determination of k_inact/K_i
The determination of the second-order rate constant (k_inact/K_i) for covalent inhibitors is a critical assay for their characterization.
Objective: To measure the rate of irreversible inactivation of BTK by the inhibitor.
Materials:
-
Recombinant human BTK enzyme
-
Test inhibitor (this compound or ibrutinib)
-
ATP and a suitable peptide substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
A solution of the BTK enzyme is pre-incubated with various concentrations of the test inhibitor for different time points.
-
The enzymatic reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified using a suitable detection method.
-
The observed rate of inactivation (k_obs) is determined for each inhibitor concentration by plotting the natural log of the remaining enzyme activity against the pre-incubation time.
-
The k_inact and K_i values are then determined by plotting the k_obs values against the inhibitor concentration and fitting the data to the appropriate equation. The ratio of these two values gives the k_inact/K_i.
Experimental Workflow for Covalent Inhibitor Kinetic Analysis
The following diagram illustrates a typical workflow for the kinetic analysis of a covalent kinase inhibitor.
Caption: Workflow for Determining Covalent Kinase Inhibitor Kinetics.
Off-Target Profile
A key differentiator between BTK inhibitors is their selectivity. Off-target inhibition can lead to adverse effects.
-
Ibrutinib: Known to inhibit other kinases containing a homologous cysteine, such as TEC family kinases, EGFR, and SRC family kinases, which has been associated with side effects like bleeding and rash.[7]
-
This compound: Described as a highly selective BTK inhibitor, suggesting a more favorable off-target profile, which could translate to improved safety and tolerability.[8]
Conclusion
Both this compound and ibrutinib are potent covalent inhibitors of BTK that play a crucial role in disrupting pro-survival signaling in B-cells. While ibrutinib has a well-established clinical track record, its off-target activities are a known liability. This compound has been designed for high selectivity, which may offer a better safety profile. A direct comparison of their covalent kinetics through their k_inact/K_i values would provide a more definitive assessment of their relative biochemical efficiencies. The publicly available data indicates that this compound achieves high and sustained BTK occupancy at low doses in early clinical studies, suggesting it is a highly potent BTK inhibitor. Further publication of direct comparative data will be invaluable for the research and clinical communities.
References
- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Analysis of Kinase Inhibitor Selectivity: TAK-020 vs. Acalabrutinib
A detailed comparison for researchers, scientists, and drug development professionals on the selectivity profiles of two prominent Bruton's tyrosine kinase (BTK) inhibitors, TAK-020 and acalabrutinib. This guide provides a quantitative analysis of their off-target effects, detailed experimental methodologies, and visual representations of key signaling pathways.
In the landscape of targeted therapies for B-cell malignancies and autoimmune diseases, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, has emerged as a prime therapeutic target. This guide offers a comparative analysis of the selectivity profiles of two covalent BTK inhibitors: this compound, a clinical candidate from Takeda Pharmaceuticals, and acalabrutinib (Calquence®), a second-generation inhibitor that has shown improved tolerability over the first-in-class inhibitor, ibrutinib.[1][2][3][4][5]
Both this compound and acalabrutinib are potent, irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK.[1][5] This mechanism of action leads to sustained inhibition of BTK activity. However, the overall safety and efficacy profile of these inhibitors is significantly influenced by their interactions with other kinases in the human kinome. Off-target inhibition can lead to undesirable side effects, making a thorough understanding of a drug's selectivity profile paramount.
Quantitative Selectivity Profiles
To provide a clear comparison of the selectivity of this compound and acalabrutinib, the following tables summarize their inhibitory activity against a panel of kinases. The data is presented as the concentration of the inhibitor required to reduce the activity of a given kinase by 50% (IC50) or as the dissociation constant (Kd), which represents the binding affinity. Lower values indicate greater potency and potential for off-target effects if the kinase is not the intended target.
Table 1: Comparative Kinase Inhibition Profile of this compound and Acalabrutinib
| Kinase Target | This compound IC50 (nM) | Acalabrutinib IC50 (nM) | Comments |
| BTK | < 1 | 3 | Both are potent inhibitors of the primary target. |
| ITK | > 1000 | > 1000 | Acalabrutinib shows minimal inhibition of ITK, a kinase associated with T-cell function.[6] |
| TEC | > 1000 | 23 | Acalabrutinib has a higher IC50 for TEC compared to ibrutinib, suggesting better selectivity. |
| EGFR | > 1000 | > 1000 | Lack of EGFR inhibition is associated with a lower incidence of rash and diarrhea.[6] |
| ERBB2 (HER2) | > 1000 | > 1000 | |
| ERBB4 | > 1000 | 46 | Acalabrutinib shows some activity against ERBB4. |
| SRC Family Kinases | |||
| - SRC | > 1000 | 1000 | This compound is reported to have sufficient selectivity over Src.[7] |
| - LYN | > 1000 | 29 | |
| - FYN | > 1000 | 29 | |
| - HCK | > 1000 | 18 | |
| - LCK | > 1000 | 33 | |
| JAK3 | > 1000 | > 1000 | |
| BLK | > 1000 | 1.9 | Acalabrutinib shows potent inhibition of BLK. |
Note: Data for this compound is primarily from the discovery publication by Sabat et al. (2021) and may not be as comprehensive as the publicly available data for the approved drug acalabrutinib. The ">" symbol indicates that the IC50 value is greater than the highest concentration tested.
Experimental Protocols
The selectivity data presented above is generated using various in vitro kinase assays. Understanding the methodologies employed is crucial for interpreting the results.
KINOMEscan® Profiling
A widely used method for assessing kinase inhibitor selectivity is the KINOMEscan® assay (Eurofins DiscoverX). This is a competition-based binding assay that is independent of ATP.
-
Principle: The assay measures the ability of a test compound to displace a proprietary, active-site directed ligand from a kinase of interest. The kinases are tagged with DNA, and the amount of kinase bound to an immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding and potential inhibition.
-
Protocol Outline:
-
A panel of human kinases, each tagged with a unique DNA identifier, is used.
-
Each kinase is incubated with an immobilized, proprietary ligand and the test compound at a single high concentration (e.g., 1 µM) or in a dose-response format.
-
After incubation, the amount of kinase bound to the immobilized ligand is measured via qPCR.
-
The results are reported as percent of control (DMSO vehicle) or as a dissociation constant (Kd) for dose-response experiments.
-
In Vitro Kinase Inhibition Assays (IC50 Determination)
Biochemical assays are used to determine the concentration of an inhibitor required to reduce the enzymatic activity of a kinase by 50% (IC50).
-
Principle: These assays typically involve incubating the recombinant kinase with its substrate and ATP. The inhibitor is added at varying concentrations, and the rate of product formation (phosphorylated substrate) or ATP consumption is measured.
-
Common Assay Formats:
-
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific): A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibition is detected by a decrease in the FRET signal.
-
ADP-Glo™ Kinase Assay (Promega): A luminescence-based assay that measures the amount of ADP produced during the kinase reaction. The amount of light generated is proportional to the kinase activity.
-
-
General Protocol Outline:
-
The kinase, substrate, and a range of inhibitor concentrations are pre-incubated in an appropriate buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed or ATP consumed is measured using a specific detection reagent and a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Signaling Pathway Context
Both this compound and acalabrutinib exert their therapeutic effects by inhibiting BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. This pathway is essential for B-cell proliferation, survival, and differentiation.
Discussion and Conclusion
Both this compound and acalabrutinib are highly potent inhibitors of BTK. The available data suggests that both compounds have been designed for high selectivity to minimize off-target effects commonly associated with first-generation BTK inhibitors.
Acalabrutinib has a well-documented selectivity profile, demonstrating significantly less activity against kinases such as ITK, EGFR, and TEC compared to ibrutinib.[6] This improved selectivity is thought to contribute to its favorable safety profile, with lower incidences of certain adverse events like rash, diarrhea, and bleeding.[6]
While a direct, comprehensive head-to-head kinome scan comparing this compound and acalabrutinib is not publicly available, the initial data for this compound from its discovery publication indicates a high degree of selectivity, with minimal activity against key off-target kinases like Src and Tec.[7]
For researchers and drug development professionals, the choice between these and other BTK inhibitors will depend on a nuanced evaluation of their complete preclinical and clinical data. This includes not only their on-target potency and selectivity but also their pharmacokinetic and pharmacodynamic properties, as well as their performance in relevant disease models. The data presented in this guide serves as a foundational comparison to aid in these critical assessments. Further head-to-head studies will be invaluable in delineating the subtle but potentially significant differences between these next-generation BTK inhibitors.
References
- 1. Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate this compound (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First results of a head-to-head trial of acalabrutinib versus ibrutinib in previously treated chronic lymphocytic leukemia. - ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of TAK-020 and Other BTK Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of the biochemical, cellular, and in vivo properties of the novel Bruton's tyrosine kinase (BTK) inhibitor, TAK-020, in comparison to other prominent BTK inhibitors including ibrutinib, acalabrutinib, zanubrutinib, and pirtobrutinib. This guide provides a comprehensive overview of their mechanisms of action, selectivity, and preclinical efficacy, supported by experimental data and detailed methodologies.
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases.[1] The development of BTK inhibitors has revolutionized the therapeutic landscape for these conditions. This compound is a novel, covalent BTK inhibitor designed for high selectivity to minimize off-target effects.[2][3] This guide offers a head-to-head comparison of this compound with other classes of BTK inhibitors, providing researchers and drug development professionals with a comprehensive resource to evaluate their distinct profiles.
Mechanism of Action: Covalent vs. Non-covalent Inhibition
BTK inhibitors can be broadly categorized into two main classes based on their binding mechanism: covalent and non-covalent (reversible) inhibitors.
Covalent BTK Inhibitors , such as this compound, ibrutinib, acalabrutinib, and zanubrutinib, form a permanent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[2] This irreversible inhibition leads to sustained target engagement.
Non-covalent BTK Inhibitors , like pirtobrutinib, bind reversibly to the BTK enzyme and do not rely on the Cys481 residue for their activity. This allows them to be effective against BTK enzymes with mutations at the Cys481 site, a common mechanism of resistance to covalent inhibitors.
BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Upon BCR activation, a signaling cascade is initiated, leading to the activation of downstream pathways such as NF-κB and MAPK, which promote cell survival and proliferation. BTK inhibitors block this signaling cascade, thereby inducing apoptosis in malignant B-cells.
Biochemical Potency and Selectivity
A key differentiator among BTK inhibitors is their selectivity profile, which refers to their potency against BTK versus other kinases. Off-target inhibition can lead to undesirable side effects.
| Inhibitor | Type | BTK IC₅₀ (nM) | Off-Target Kinases with Significant Inhibition (IC₅₀ < 100 nM) |
| This compound | Covalent | Data not publicly available in a directly comparable format | TEC, SRC family kinases (highly selective profile suggested)[3] |
| Ibrutinib | Covalent | 0.5 | EGFR, TEC, ITK, BLK, JAK3, ERBB2, ERBB4 |
| Acalabrutinib | Covalent | 3 | Minimal off-target activity reported |
| Zanubrutinib | Covalent | <1 | More selective than ibrutinib, some off-target activity on TEC family kinases |
| Pirtobrutinib | Non-covalent | 3.3 | Highly selective with minimal off-target kinase inhibition |
Note: IC₅₀ values can vary depending on the assay conditions. The data presented here are collated from various sources for comparative purposes and should be interpreted with caution.
Cellular Activity
The potency of BTK inhibitors is also assessed in cellular assays, which measure their ability to inhibit BTK-mediated signaling within a cellular context.
| Inhibitor | Cell-Based Assay (e.g., BTK autophosphorylation) EC₅₀ (nM) |
| This compound | Data not publicly available in a directly comparable format |
| Ibrutinib | ~1-10 |
| Acalabrutinib | ~1-10 |
| Zanubrutinib | ~1-10 |
| Pirtobrutinib | ~5-15 |
In Vivo Efficacy
Preclinical in vivo models, such as tumor xenografts in mice, are crucial for evaluating the anti-tumor activity of BTK inhibitors.
Preclinical studies have demonstrated the in vivo efficacy of this compound in a rat collagen-induced arthritis model.[3] Comparative in vivo efficacy data in B-cell malignancy models for this compound against other BTK inhibitors is not yet publicly available.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties and safety profiles of BTK inhibitors are critical considerations in their clinical development and use.
| Inhibitor | Half-life (hours) | Common Adverse Events |
| This compound | ~3-9[4] | Generally well-tolerated in healthy volunteers, similar to placebo.[4] |
| Ibrutinib | 4-6 | Atrial fibrillation, hypertension, bleeding, diarrhea, rash |
| Acalabrutinib | ~1 | Headache, diarrhea, fatigue |
| Zanubrutinib | 2-4 | Neutropenia, upper respiratory tract infection, rash |
| Pirtobrutinib | 18-22 | Fatigue, bruising, cough |
Experimental Protocols
In Vitro BTK Enzyme Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the BTK enzyme activity.
General Procedure:
-
Recombinant human BTK enzyme is incubated with a specific substrate (e.g., a poly-peptide) and ATP in a buffer solution.
-
The inhibitor is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Kinase Selectivity Profiling
Objective: To assess the inhibitory activity of a compound against a broad panel of kinases to determine its selectivity.
General Procedure:
-
The test compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases.
-
The activity of each kinase is measured in the presence and absence of the inhibitor.
-
The percentage of inhibition for each kinase is calculated.
-
Results are often visualized as a kinome map or a table of inhibited kinases.
Cellular BTK Autophosphorylation Assay
Objective: To measure the ability of an inhibitor to block BTK activation within a cellular context.
General Procedure:
-
A suitable cell line expressing BTK (e.g., a B-cell lymphoma cell line) is treated with varying concentrations of the inhibitor.
-
The cells are then stimulated to induce BTK activation (e.g., with an anti-IgM antibody).
-
Cell lysates are prepared, and the level of phosphorylated BTK (a marker of its activation) is measured using techniques such as Western blotting or ELISA.
-
The EC₅₀ value, the concentration of inhibitor that causes a 50% reduction in BTK phosphorylation, is determined.
Conclusion
This compound is a highly selective covalent BTK inhibitor with a favorable pharmacokinetic and safety profile observed in early clinical studies in healthy volunteers.[4] While direct head-to-head preclinical data with other BTK inhibitors is limited in the public domain, its high selectivity suggests a potential for a differentiated safety profile. The landscape of BTK inhibitors is diverse, with second-generation covalent inhibitors like acalabrutinib and zanubrutinib offering improved selectivity over the first-generation ibrutinib, and non-covalent inhibitors like pirtobrutinib providing an option for patients with resistance mutations. The choice of a BTK inhibitor for therapeutic development or clinical use will depend on a careful evaluation of its efficacy, safety, and specific mechanism of action in the context of the target patient population. Further comparative studies will be crucial to fully elucidate the relative advantages of this compound in the evolving field of BTK inhibition.
References
- 1. Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate this compound (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
Navigating Ibrutinib Resistance: An Objective Assessment of TAK-020 and the BTK Inhibitor Landscape
For Researchers, Scientists, and Drug Development Professionals
The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment of B-cell malignancies. However, the emergence of resistance to the first-in-class inhibitor, ibrutinib, presents a significant clinical challenge. This guide provides a comparative overview of the therapeutic landscape for ibrutinib-resistant cancers, with a focus on the investigational covalent BTK inhibitor, TAK-020. While direct, publicly available preclinical data on this compound's efficacy in ibrutinib-resistant models is limited, this document aims to provide a comprehensive understanding of the underlying mechanisms of resistance and the broader context of next-generation BTK inhibition.
The Challenge of Ibrutinib Resistance
Ibrutinib is a potent, orally administered BTK inhibitor that forms an irreversible covalent bond with a cysteine residue at position 481 (C481) within the BTK active site. This irreversible inhibition effectively blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.
The most common mechanism of acquired resistance to ibrutinib is a mutation in the BTK gene, leading to the substitution of cysteine with serine at the 481 position (C481S). This single amino acid change prevents the covalent binding of ibrutinib, thereby rendering the drug less effective. Other, less frequent, resistance mechanisms include mutations in the downstream signaling molecule, phospholipase C gamma 2 (PLCG2).
This compound: A Covalent BTK Inhibitor
This compound is a highly selective, covalent BTK inhibitor developed by Takeda. Similar to ibrutinib, this compound is designed to form a covalent bond with the C481 residue in the BTK active site. While this mechanism is effective against wild-type BTK, its efficacy in the context of the C481S mutation, the primary driver of ibrutinib resistance, is not well-documented in publicly available preclinical studies.
Data Presentation:
A thorough review of published scientific literature, conference proceedings (including ASH and AACR), and Takeda's public disclosures did not yield specific quantitative data (e.g., IC50 values, in vivo tumor growth inhibition) on the efficacy of this compound in ibrutinib-resistant models, particularly those harboring the BTK C481S mutation. Therefore, a direct comparative data table cannot be provided at this time.
Alternative Strategies for Ibrutinib-Resistant Malignancies
Given the challenge posed by the BTK C481S mutation for covalent inhibitors, the field has evolved to include non-covalent (reversible) BTK inhibitors. These agents bind to BTK in a different manner that does not rely on the C481 residue, thus retaining activity against the C481S mutant.
| Drug Class | Mechanism of Action | Efficacy in BTK C481S Models | Example(s) |
| Covalent BTK Inhibitors | Irreversibly bind to C481 in the BTK active site. | Efficacy is significantly reduced or abrogated. | Ibrutinib, Acalabrutinib, Zanubrutinib, This compound |
| Non-Covalent BTK Inhibitors | Reversibly bind to BTK, independent of the C481 residue. | Retain potent inhibitory activity. | Pirtobrutinib, Nemtabrutinib |
Experimental Protocols
Below is a detailed methodology for a key experiment used to evaluate the in vivo efficacy of BTK inhibitors in a lymphoma model. This protocol can be adapted to test compounds like this compound in both ibrutinib-sensitive and -resistant settings.
In Vivo Xenograft Model of Ibrutinib-Resistant Lymphoma
1. Cell Line and Animal Model:
- Cell Line: A human B-cell lymphoma cell line (e.g., TMD8) engineered to express the BTK C481S mutation. Wild-type cells are used as a control.
- Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
2. Tumor Implantation:
- Cultured lymphoma cells are harvested, washed, and resuspended in a sterile, serum-free medium with Matrigel (1:1 ratio).
- A total of 5 x 106 cells in a volume of 100 µL are subcutaneously injected into the right flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Tumor volumes are measured three times weekly using digital calipers (Volume = 0.5 x Length x Width2).
- When tumors reach a mean volume of 150-200 mm3, mice are randomized into treatment and control groups (n=8-10 mice per group).
4. Drug Formulation and Administration:
- This compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral gavage.
- Treatment groups may include:
- Vehicle control (daily oral gavage)
- This compound (various dose levels, e.g., 10, 30, 100 mg/kg, daily oral gavage)
- Ibrutinib (as a comparator, e.g., 25 mg/kg, daily oral gavage)
- A non-covalent BTK inhibitor (as a positive control for C481S activity)
5. Efficacy Endpoints:
- Primary Endpoint: Tumor growth inhibition (TGI). TGI is calculated at the end of the study.
- Secondary Endpoints:
- Overall survival.
- Body weight (as a measure of toxicity).
- Pharmacodynamic analysis of BTK occupancy in tumors or peripheral blood mononuclear cells (PBMCs).
6. Statistical Analysis:
- Tumor growth curves are plotted as the mean tumor volume ± SEM for each group.
- Statistical significance between treatment and control groups is determined using an appropriate statistical test (e.g., one-way ANOVA with post-hoc analysis).
- Survival data is analyzed using Kaplan-Meier curves and the log-rank test.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway and Ibrutinib Resistance
Caption: BCR signaling pathway and the mechanism of ibrutinib resistance.
Experimental Workflow for Evaluating a Novel BTK Inhibitor
Caption: A typical preclinical workflow for evaluating a new BTK inhibitor.
Conclusion
While this compound is a promising and highly selective covalent BTK inhibitor, the absence of publicly available data on its efficacy in ibrutinib-resistant models, particularly those with the BTK C481S mutation, makes a direct comparison with other therapeutic alternatives challenging. The future of treating ibrutinib-resistant B-cell malignancies likely lies in the development of novel agents, such as non-covalent BTK inhibitors, that can effectively target the common mechanisms of resistance. Further preclinical and clinical studies are necessary to fully elucidate the potential role of this compound in this evolving therapeutic landscape.
TAK-020: A Comparative Analysis of Cross-reactivity with TEC Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational Bruton's tyrosine kinase (BTK) inhibitor, TAK-020, and its cross-reactivity with other members of the TEC family of kinases. The information presented is intended to offer an objective overview supported by experimental data to aid in research and development efforts.
Introduction to this compound and the TEC Kinase Family
This compound is a potent, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] BTK is a member of the TEC family of non-receptor tyrosine kinases, which also includes TEC, ITK, BMX, and RLK/TXK. These kinases play crucial roles in the signaling pathways of various hematopoietic cells and are implicated in numerous immunological and oncological conditions. Given the therapeutic importance of targeting BTK, the selectivity of inhibitors across the TEC family is a key determinant of their efficacy and safety profiles.
Biochemical Selectivity of this compound Against TEC Family Kinases
The selectivity of this compound was assessed against a broad panel of kinases. The following table summarizes the inhibitory activity of this compound against the members of the TEC family of kinases. Data is presented as the percentage of inhibition at a 1 µM concentration.
| Kinase | TEC Family Member | % Inhibition @ 1 µM |
| BTK | Yes | 100 |
| TEC | Yes | 98 |
| ITK | Yes | 84 |
| BMX | Yes | 99 |
| TXK (RLK) | Yes | 98 |
Data sourced from the supporting information of Sabat M, et al. J Med Chem. 2021;64(17):12893-12902.
Experimental Protocols
Biochemical Kinase Inhibition Assay (KINOMEscan™)
The cross-reactivity of this compound against a panel of human kinases, including the TEC family, was evaluated using a competitive binding assay format (KINOMEscan™).
Methodology:
-
Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is quantified using a proprietary method.
-
Reagents:
-
Recombinant human kinases (BTK, TEC, ITK, BMX, TXK).
-
Immobilized active-site directed ligand.
-
This compound (solubilized in DMSO).
-
Detection reagents.
-
-
Procedure:
-
Kinases were produced as fusions with a proprietary tag in E. coli.
-
T7 phage display was used to express the tagged kinases.
-
A solution containing the kinase and this compound at a final concentration of 1 µM was prepared.
-
The kinase-inhibitor mixture was incubated with the immobilized ligand for a specified period to allow for binding competition.
-
Unbound components were washed away.
-
The amount of kinase bound to the immobilized ligand was quantified using quantitative PCR of the DNA tag attached to the kinase.
-
The results were reported as the percentage of inhibition, calculated as follows: % Inhibition = (1 - (Signal with this compound / Signal with DMSO control)) * 100
-
Cellular BTK Target Engagement Assay
To confirm that this compound engages its primary target in a cellular context, a target engagement assay is typically performed.
Methodology:
-
Assay Principle: This assay measures the occupancy of the BTK protein by the covalent inhibitor this compound in whole cells. This is often achieved by using a probe that binds to the same active site cysteine (Cys481) as the covalent inhibitor. A reduction in probe binding indicates target engagement by the inhibitor.
-
Reagents:
-
Cell line expressing human BTK (e.g., Ramos B-cells).
-
This compound.
-
A fluorescently or biotin-labeled covalent probe that binds to BTK Cys481.
-
Lysis buffer.
-
Antibodies for detection (e.g., anti-BTK antibody and streptavidin-HRP if using a biotinylated probe).
-
-
Procedure:
-
Cells were treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
Following treatment, cells were washed to remove unbound inhibitor.
-
A saturating concentration of the covalent probe was added to the cells and incubated to label any unoccupied BTK.
-
Cells were lysed, and the total protein concentration was determined.
-
The amount of probe-labeled BTK was quantified by an appropriate method, such as an ELISA-based readout or Western blot.
-
Target occupancy was calculated as the percentage reduction in probe signal in this compound-treated cells compared to vehicle-treated cells.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TEC family kinase signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
Caption: Simplified TEC family kinase signaling pathway.
Caption: General workflow for kinase inhibitor selectivity profiling.
References
In Vivo Efficacy Showdown: A Comparative Analysis of TAK-020 and Spebrutinib in Autoimmune Models
For Immediate Release
[CITY, State] – [Date] – In the landscape of targeted therapies for autoimmune diseases, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of the in vivo efficacy of two such inhibitors, TAK-020 and spebrutinib, aimed at researchers, scientists, and drug development professionals. The following analysis is based on publicly available preclinical data.
Executive Summary
Both this compound and spebrutinib are potent, covalent inhibitors of BTK that have demonstrated efficacy in animal models of autoimmune disease, particularly collagen-induced arthritis (CIA), a common model for rheumatoid arthritis. While direct head-to-head comparative studies are not publicly available, this guide synthesizes existing data to offer a comparative overview of their in vivo performance.
Data Presentation: In Vivo Efficacy in Arthritis Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome | Citation |
| This compound | Rat Collagen-Induced Arthritis (CIA) | 0.31 mg/kg per day (oral) | Median Effective Dose (ED50) | Efficacious in the rat CIA model with an ED50 of 0.31 mg/kg per day. | [1] |
| Spebrutinib | Mouse Collagen-Induced Arthritis (CIA) | Not specified in detail in the provided results | Reduction in arthritis development | Demonstrated efficacy in a CIA model in mice. | [2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the in vivo efficacy data. Below are generalized protocols for the collagen-induced arthritis models mentioned.
Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is a widely used and well-established animal model for human rheumatoid arthritis.[3][4]
1. Induction of Arthritis:
-
Animals: DBA/1 mice or Lewis rats are commonly used susceptible strains.[1][5]
-
Immunization: Animals are immunized with an emulsion of type II collagen (bovine or chicken) and Complete Freund's Adjuvant (CFA). The initial immunization is typically administered at the base of the tail.[5][6][7][8]
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization to enhance the arthritic response.[5][6][8]
2. Dosing and Administration:
-
Drug Formulation: this compound and spebrutinib are formulated for oral administration.
-
Dosing Regimen: Dosing typically starts before or at the onset of clinical signs of arthritis and continues for a specified period. For this compound, a daily oral dose of 0.31 mg/kg was identified as the median effective dose in the rat CIA model.[1]
3. Efficacy Assessment:
-
Clinical Scoring: The severity of arthritis is assessed visually and scored based on the degree of inflammation, swelling, and redness in the paws. Scores are typically recorded several times a week.[9]
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum or plasma may be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.
Mandatory Visualizations
Signaling Pathways
Both this compound and spebrutinib exert their therapeutic effects by inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of B-cell receptors (BCR) and Fc receptors (FcR).[2][10]
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound and spebrutinib on BTK.
Caption: Fc Receptor (FcR) signaling pathway and the inhibitory action of this compound and spebrutinib on BTK.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of BTK inhibitors in a CIA model.
Caption: Experimental workflow for in vivo efficacy testing in a collagen-induced arthritis model.
Discussion
The available preclinical data indicate that both this compound and spebrutinib are effective in mitigating the signs of arthritis in rodent models. This compound has a reported median effective dose of 0.31 mg/kg/day in the rat CIA model, providing a quantitative measure of its in vivo potency.[1] While a specific dose for spebrutinib in the mouse CIA model is not detailed in the provided search results, its efficacy has been demonstrated.[2]
The mechanism of action for both compounds is the irreversible inhibition of BTK, a key kinase in B-cell and myeloid cell signaling pathways that are implicated in the pathogenesis of rheumatoid arthritis and other autoimmune diseases. By blocking BTK, these inhibitors can reduce autoantibody production, decrease inflammatory cytokine release, and potentially limit joint damage.
It is important to note that cross-species differences and variations in experimental protocols can influence study outcomes. Therefore, a direct comparison of efficacy based on the currently available, separate studies should be made with caution. Head-to-head preclinical studies would be required for a definitive comparative assessment of the in vivo efficacy of this compound and spebrutinib.
Conclusion
This compound and spebrutinib are both promising BTK inhibitors with demonstrated in vivo efficacy in preclinical models of arthritis. The quantitative data for this compound provides a benchmark for its potency. Further studies, ideally direct comparative trials, will be necessary to fully elucidate the relative in vivo efficacy of these two compounds for the treatment of autoimmune diseases.
References
- 1. A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Single‐Dose and Multiple‐Rising‐Dose Study of the BTK Inhibitor TAK‐020 in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ability of Bruton's Tyrosine Kinase Inhibitors to Sequester Y551 and Prevent Phosphorylation Determines Potency for Inhibition of Fc Receptor but not B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. chondrex.com [chondrex.com]
- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single-Dose and Multiple-Rising-Dose Study of the BTK Inhibitor this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
TAK-020: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of TAK-020, a covalent inhibitor of Bruton's tyrosine kinase (BTK), in relation to other established BTK inhibitors. While comprehensive kinome-wide profiling data for this compound is not publicly available, this document synthesizes the existing information and draws comparisons with ibrutinib, acalabrutinib, and zanubrutinib, for which extensive selectivity data exists.
Executive Summary
This compound is a novel covalent inhibitor of BTK.[1][2] Published literature highlights its high selectivity for BTK over other closely related kinases such as Src and Tec.[1] However, a detailed public dataset quantifying its interaction across the human kinome, particularly against EGFR, is not available. This guide presents the available selectivity data for this compound and provides a broader comparative context using extensive data from other prominent BTK inhibitors.
Kinase Selectivity Comparison
The following tables summarize the available quantitative data for ibrutinib, acalabrutinib, and zanubrutinib, offering a benchmark for assessing kinase inhibitor selectivity.
Table 1: Biochemical Kinase Selectivity of BTK Inhibitors
| Inhibitor | Primary Target | KINOMEscan® Panel Size | Kinases Inhibited >65% at 1 µM | EGFR Inhibition (IC50/EC50) | Reference |
| This compound | BTK | Not Publicly Available | Not Publicly Available | Not Publicly Available | - |
| Ibrutinib | BTK | ~440 | 9.4% | 0.07 µM (EC50, cellular assay) | [3] |
| Acalabrutinib | BTK | 395 | 1.5% | >10 µM (EC50, cellular assay) | [3] |
| Zanubrutinib | BTK | 403 | 4.3% | 0.39 µM (EC50, cellular assay) | [3] |
Table 2: Potency and Reactivity of this compound and Ibrutinib
| Inhibitor | k_inact/K_i (M⁻¹s⁻¹) |
| This compound | 205,000,000 |
| Ibrutinib | 18,636,364 |
Data from a 2021 publication in the Journal of Medicinal Chemistry indicates that this compound has a more than 10-fold higher k_inact/K_i value compared to ibrutinib, suggesting a more potent and efficient inactivation of BTK.[4]
Signaling Pathway and Experimental Workflows
To understand the methodologies used to generate the comparative data, the following diagrams illustrate a typical kinase inhibitor development and evaluation workflow.
Caption: Kinase inhibitor evaluation workflow.
Experimental Methodologies
Detailed protocols are crucial for the accurate interpretation and replication of experimental data. Below are representative methodologies for the key assays used in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay used to measure the affinity of an inhibitor for a kinase.
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A fluorescently labeled tracer compound, which also binds to the kinase's ATP-binding site, is added. When both the antibody and tracer are bound to the kinase, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the emission signal from the tracer.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent tracer, and test compound at appropriate concentrations in assay buffer.
-
Assay Plate Setup: Add the test compound dilutions to a 384-well plate.
-
Kinase/Antibody Addition: Add the pre-mixed kinase and Eu-labeled antibody solution to the wells containing the test compound.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Plate Reading: Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (one for the Eu-donor and one for the tracer-acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. The IC50 value is determined by plotting the emission ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: LanthaScreen® Eu Kinase Binding Assay workflow.
Cellular EGFR Phosphorylation Assay
This assay assesses the ability of a compound to inhibit EGFR signaling in a cellular context, typically using a cell line that overexpresses EGFR, such as A431.
Principle: Stimulation of A431 cells with epidermal growth factor (EGF) induces the autophosphorylation of EGFR. A test compound's ability to inhibit this phosphorylation is measured, often by Western blot or a cell-based ELISA.
Protocol Outline (Western Blot):
-
Cell Culture and Treatment: Plate A431 cells and grow to a suitable confluency. Serum-starve the cells, then pre-incubate with various concentrations of the test compound before stimulating with EGF.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To normalize for protein loading, re-probe the membrane with an antibody for total EGFR or a housekeeping protein (e.g., GAPDH).
-
-
Detection: Add a chemiluminescent substrate and image the blot to visualize the protein bands.
-
Data Analysis: Quantify the band intensities for p-EGFR and total EGFR. The inhibitory effect of the compound is determined by the reduction in the p-EGFR/total EGFR ratio.
Caption: Cellular EGFR phosphorylation Western blot workflow.
BTK Target Occupancy Assay
This assay measures the percentage of BTK that is bound by a covalent inhibitor in cells or tissues.
Principle: A biotinylated or fluorescently labeled probe that covalently binds to the same cysteine residue (Cys481) as the inhibitor is used. In the presence of the inhibitor, the binding of the probe to BTK is blocked. The amount of unbound BTK can then be quantified.
Protocol Outline (ELISA-based):
-
Sample Collection and Lysis: Collect peripheral blood mononuclear cells (PBMCs) or other relevant cells and prepare cell lysates.
-
Ex Vivo Labeling: Incubate the cell lysates with a saturating concentration of the covalent probe. The probe will only bind to BTK that is not already occupied by the inhibitor.
-
Capture ELISA:
-
Coat a microplate with an anti-BTK capture antibody.
-
Add the cell lysates containing the probe-labeled BTK and incubate.
-
Wash away unbound material.
-
-
Detection:
-
If a biotinylated probe is used, add streptavidin-HRP and a colorimetric substrate.
-
If a fluorescent probe is used, read the fluorescence directly.
-
-
Data Analysis: The signal is inversely proportional to the BTK occupancy by the inhibitor. A standard curve can be generated using unoccupied BTK to quantify the amount of free BTK in the samples. The percent occupancy is calculated relative to a vehicle-treated control.
Conclusion
This compound is described as a highly selective covalent BTK inhibitor. While comprehensive kinome-wide selectivity data is not publicly available to allow for a direct, quantitative comparison against a broad panel of kinases, the available data on its high potency and reactivity (k_inact/K_i) suggests it is a highly efficient BTK inactivator.[4] For a complete understanding of its off-target profile, particularly in comparison to other BTK inhibitors with respect to EGFR and other clinically relevant kinases, further data from comprehensive kinase profiling studies would be required. The methodologies outlined in this guide provide a framework for how such comparative data is generated and should be interpreted.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Practical Fragments: Fragments in the clinic: this compound [practicalfragments.blogspot.com]
- 4. A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single-Dose and Multiple-Rising-Dose Study of the BTK Inhibitor this compound in Healthy Subjects [pubmed.ncbi.nlm.nih.gov]
Benchmarking TAK-020 Against Next-Generation BTK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has evolved from the first-generation agent, ibrutinib, to a new wave of next-generation inhibitors with improved selectivity and safety profiles. This guide provides a comparative analysis of TAK-020, a novel covalent BTK inhibitor, against other next-generation inhibitors: acalabrutinib, zanubrutinib, and the non-covalent inhibitor pirtobrutinib. The information presented herein is compiled from publicly available preclinical and clinical data to assist researchers in evaluating these compounds for further investigation.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway. Activation of the BCR by an antigen leads to the recruitment and phosphorylation of a cascade of downstream signaling molecules, including BTK. Activated BTK plays a crucial role in propagating signals that lead to B-cell proliferation, survival, and differentiation. Inhibition of BTK by agents such as this compound and other next-generation inhibitors effectively blocks this signaling cascade.
Caption: The BTK signaling pathway in B-cells.
Comparative Performance Data
The following tables summarize key preclinical data for this compound and next-generation BTK inhibitors. It is important to note that these data are compiled from different studies and direct head-to-head comparisons in the same experimental settings may not be available.
Table 1: Biochemical Potency Against Wild-Type BTK
| Inhibitor | Type | BTK IC50 (nM) | Citation |
| This compound | Covalent, Irreversible | Data not publicly available in IC50 values. Described as a potent covalent inhibitor.[1] | |
| Acalabrutinib | Covalent, Irreversible | 3 | [2] |
| Zanubrutinib | Covalent, Irreversible | <1 | [3] |
| Pirtobrutinib | Non-covalent, Reversible | 0.48 | [4] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinases with Significant Inhibition (>50% at 1 µM) | Citation |
| This compound | Described as highly selective with sufficient selectivity over other similar kinases like Src and Tec.[5] | |
| Acalabrutinib | Minimal off-target activity. Does not significantly inhibit EGFR, ITK, or TEC. | [6] |
| Zanubrutinib | More selective than ibrutinib, with fewer off-target effects. | [7] |
| Pirtobrutinib | Highly selective for BTK, with over 300-fold selectivity compared to other kinases.[4][8] |
Kinase selectivity is crucial for minimizing off-target side effects.
Table 3: Preclinical Pharmacokinetics
| Inhibitor | Key Pharmacokinetic Properties | Citation |
| This compound | Rapidly absorbed (Tmax 45-60 minutes) with a half-life of ~3-9 hours.[9] | |
| Acalabrutinib | Rapid absorption and fast elimination.[10] | |
| Zanubrutinib | Favorable oral bioavailability.[3] | |
| Pirtobrutinib | Linear pharmacokinetics with a half-life of approximately 19 hours. | [4] |
Pharmacokinetic properties determine the drug's absorption, distribution, metabolism, and excretion, influencing dosing and efficacy.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of BTK inhibitors, based on descriptions from various preclinical studies.
Biochemical Kinase Inhibition Assay (Potency)
Objective: To determine the in vitro potency of an inhibitor against purified BTK enzyme.
General Protocol:
-
Reagents: Purified recombinant BTK enzyme, ATP, a suitable substrate (e.g., a peptide with a tyrosine residue), and the test inhibitor at various concentrations.
-
Procedure: a. The BTK enzyme is incubated with varying concentrations of the inhibitor in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or non-radioactive methods like fluorescence-based assays (e.g., Z'-LYTE™) or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Kinase Selectivity Profiling
Objective: To assess the specificity of a BTK inhibitor by testing its activity against a broad panel of other kinases.
General Protocol:
-
Kinase Panel: A large panel of purified human kinases (e.g., the KINOMEscan™ panel) is used.
-
Procedure: a. The test inhibitor is screened at a fixed concentration (e.g., 1 µM) against the entire kinase panel. b. The activity of each kinase in the presence of the inhibitor is measured and compared to a control. c. The percentage of inhibition for each kinase is calculated.
-
Data Analysis: The results are typically presented as a dendrogram or a table, highlighting the kinases that are significantly inhibited by the compound. This provides a visual representation of the inhibitor's selectivity.
Cellular BTK Autophosphorylation Assay (Cellular Potency)
Objective: To measure the ability of an inhibitor to block BTK activity within a cellular context.
General Protocol:
-
Cell Lines: B-cell lymphoma cell lines that express BTK (e.g., Ramos, TMD8) are used.
-
Procedure: a. Cells are treated with various concentrations of the BTK inhibitor for a specific duration. b. B-cell receptor signaling is stimulated (e.g., using anti-IgM antibody) to induce BTK autophosphorylation. c. Cells are lysed, and the protein lysates are collected. d. The levels of phosphorylated BTK (pBTK) at a specific site (e.g., Y223) and total BTK are measured using methods like Western blotting or ELISA.
-
Data Analysis: The ratio of pBTK to total BTK is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition of BTK autophosphorylation against the inhibitor concentration.
BTK Occupancy Assay
Objective: To quantify the percentage of BTK enzyme that is bound by a covalent inhibitor in cells or in vivo.
General Protocol:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from treated subjects or cell lines are treated in vitro.
-
Procedure: a. Cells are lysed to release the cellular proteins, including BTK. b. A probe that specifically binds to the unoccupied BTK active site is added to the lysate. This probe is often a biotinylated version of a known BTK inhibitor. c. The amount of probe-bound (unoccupied) BTK is then quantified using an ELISA-based method.
-
Data Analysis: The percentage of BTK occupancy is calculated by comparing the amount of unoccupied BTK in the treated sample to that in an untreated control sample.
Experimental Workflow Diagram
The following diagram illustrates a typical preclinical workflow for the evaluation of a novel BTK inhibitor.
Caption: Preclinical evaluation workflow for BTK inhibitors.
Conclusion
This compound is a promising next-generation covalent BTK inhibitor with high selectivity. The comparative data presented in this guide suggest that this compound, along with acalabrutinib, zanubrutinib, and pirtobrutinib, offers potential advantages over first-generation BTK inhibitors. The improved selectivity of these next-generation agents is a key differentiator, potentially leading to better safety profiles. Pirtobrutinib's non-covalent mechanism of action provides an alternative approach, particularly in the context of resistance mutations. Further head-to-head clinical trials will be necessary to definitively establish the comparative efficacy and safety of these promising therapeutic agents. This guide serves as a valuable resource for researchers to understand the current landscape of next-generation BTK inhibitors and to inform future research and development efforts in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single-Dose and Multiple-Rising-Dose Study of the BTK Inhibitor this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Tak-020: A Guide for Laboratory Professionals
Ensuring the safe and proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For Tak-020, a potent and selective covalent Bruton's tyrosine kinase (BTK) inhibitor intended for research use only, adherence to established disposal protocols is essential.[1][2][3] This guide provides essential safety and logistical information to aid researchers, scientists, and drug development professionals in the proper management and disposal of this compound.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations. The following guidelines are based on general best practices for the disposal of research-grade chemical compounds.
Storage and Handling
Proper storage is the first step in the lifecycle management of any laboratory chemical, ensuring its stability and minimizing risks prior to use and eventual disposal.
| Parameter | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years[3][4] | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month[1][3] |
General Disposal Protocol
As a bioactive compound, this compound and any materials contaminated with it must be treated as chemical waste.
-
Waste Identification: Classify unused or expired this compound, as well as any lab materials that have come into contact with it (e.g., pipette tips, gloves, vials, bench paper), as chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect dry this compound powder and contaminated solid materials in a designated, sealable, and clearly labeled container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, leak-proof, and clearly labeled container for liquid chemical waste. Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound") and any solvents present. The label should also include the principal investigator's name, laboratory location, and the date of accumulation.
-
Storage of Waste: Store sealed waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic pending pickup.
-
Arranging for Disposal: Follow your institution's established procedures to request a pickup of the chemical waste by the EHS department or their designated hazardous waste contractor.
Logical Workflow for Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound and associated materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
